3-(3-(Pyrrolidin-1-yl)propyl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
3-(3-pyrrolidin-1-ylpropyl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-2-9-14(8-1)10-4-6-12-5-3-7-13-11-12/h12-13H,1-11H2 |
InChI Key |
UKZIETSBVULVQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCC2CCCNC2 |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and characterization of 3-(3-(pyrrolidin-1-yl)propyl)piperidine
This guide details the synthesis and characterization of 3-(3-(pyrrolidin-1-yl)propyl)piperidine , a structural motif relevant to GPCR ligand design (e.g., Histamine H3 antagonists, Sigma receptor ligands).
The methodology prioritizes a Pyridine Reduction Strategy . This approach is superior to direct piperidine alkylation because it utilizes the aromatic stability of the pyridine ring to mask the secondary amine during linker construction, eliminating the need for orthogonal protection/deprotection steps.
Strategic Overview & Retrosynthesis
The Challenge
Direct alkylation of 3-substituted piperidines is chemically fraught due to the competing nucleophilicity of the piperidine secondary amine. To avoid "over-alkylation" or the need for Boc-protection/deprotection cycles, we employ a Late-Stage Saturation strategy.
The Solution
We construct the carbon linker and amine terminus on a pyridine scaffold. The pyridine nitrogen is chemically distinct (sp2, aromatic) and less nucleophilic than the target aliphatic amines under alkylation conditions. Once the full skeleton is assembled, the pyridine is catalytically hydrogenated to the piperidine.[1][2]
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic disconnection utilizing the pyridine ring as a latent piperidine.
Detailed Experimental Protocol
Phase I: Linker Activation
Objective: Convert 3-pyridinepropanol to the electrophilic 3-(3-bromopropyl)pyridine.
-
Reagents: 3-pyridinepropanol (1.0 eq), 48% HBr (aq) (excess), Acetic Acid.
-
Mechanism: Acid-mediated dehydration/substitution.
Protocol:
-
Dissolve 3-pyridinepropanol (13.7 g, 100 mmol) in a mixture of 48% hydrobromic acid (50 mL) and glacial acetic acid (20 mL).
-
Reflux the solution for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1; Product Rf > Starting Material).
-
Cool to room temperature. Concentrate in vacuo to remove excess acid.
-
Crucial Step: The residue is the hydrobromide salt. Basify carefully with saturated NaHCO₃ (aq) to pH 9 and extract immediately with DCM (3 x 50 mL) to obtain the free base. Note: The free base is unstable upon prolonged storage; use immediately.
-
Yield: Expect ~85-90% as a pale yellow oil.
Phase II: Nucleophilic Displacement
Objective: Install the pyrrolidine terminus.
-
Reagents: 3-(3-bromopropyl)pyridine (from Phase I), Pyrrolidine (3.0 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).
-
Mechanism: S_N2 Nucleophilic Substitution.
Protocol:
-
Dissolve 3-(3-bromopropyl)pyridine (20.0 g, 100 mmol) in anhydrous ACN (200 mL).
-
Add anhydrous K₂CO₃ (27.6 g, 200 mmol) followed by pyrrolidine (21.3 g, 300 mmol).
-
Heat to 60°C for 12 hours under nitrogen atmosphere.
-
Filter off the inorganic salts. Concentrate the filtrate.
-
Purification: Dissolve residue in 1N HCl (aq), wash with Ether (to remove non-basic impurities), then basify aqueous layer with 4N NaOH. Extract with DCM.
-
Yield: Expect ~80% of 3-(3-(pyrrolidin-1-yl)propyl)pyridine .
Phase III: Catalytic Hydrogenation (The Core Transformation)
Objective: Reduce the pyridine ring to a piperidine ring.[3][4][5]
-
Reagents: PtO₂ (Adams' Catalyst) (5 mol%), H₂ (50 psi), Glacial Acetic Acid.
-
Mechanism: Heterogeneous catalytic hydrogenation.[2]
Protocol:
-
Safety: PtO₂ is pyrophoric in the presence of H₂. Use an autoclave or Parr shaker.
-
Dissolve 3-(3-(pyrrolidin-1-yl)propyl)pyridine (10.0 g) in glacial acetic acid (100 mL).
-
Add PtO₂ (0.5 g).
-
Pressurize with H₂ gas to 50 psi (3.4 bar) and shake/stir at room temperature for 24 hours.
-
Monitoring: Reaction is complete when H₂ uptake ceases.
-
Workup: Filter through a Celite pad to remove catalyst.[1] Keep Celite wet to prevent fire.
-
Concentrate the acetic acid filtrate.
-
Dissolve residue in water, cool to 0°C, and basify strongly with 50% NaOH (aq).
-
Extract with Chloroform/Isopropanol (3:1) or DCM.
-
Dry over MgSO₄ and concentrate to yield the crude oil.
-
Salt Formation: Dissolve in Ethanol, add 2.2 eq of Oxalic acid or HCl in ether to precipitate the salt for crystallization.
Reaction Workflow Diagram
Figure 2: Operational workflow for the conversion of the bromopropyl precursor to the final piperidine.
Characterization Data
The following data represents the expected spectroscopic signature for the free base.
1H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Context |
| 2.85 – 3.05 | Multiplet | 2H | Piperidine C2-H, C6-H (eq) | Adjacent to NH |
| 2.45 – 2.55 | Multiplet | 2H | Piperidine C2-H, C6-H (ax) | Adjacent to NH |
| 2.38 – 2.44 | Triplet (J=7Hz) | 6H | Linker C3-H + Pyrrolidine N-CH₂ | N-adjacent methylene |
| 1.75 – 1.80 | Multiplet | 4H | Pyrrolidine C3/C4-H | Cyclic methylene |
| 1.60 – 1.70 | Multiplet | 1H | Piperidine C3-H | Methine chiral center |
| 1.45 – 1.55 | Quintet | 2H | Linker C2-H | Central propyl chain |
| 1.15 – 1.40 | Multiplet | 6H | Linker C1-H + Piperidine C4/C5 | Aliphatic backbone |
Mass Spectrometry (ESI-HRMS)
-
Formula: C₁₂H₂₄N₂
-
Calculated Monoisotopic Mass: 196.1939 Da
-
Observed [M+H]⁺: 197.2012 (Expected)
Critical Safety & Troubleshooting
Self-Validating Checkpoints
-
Phase I Completion: If the bromination is incomplete, the alcohol starting material will co-elute with the product in polar solvents. Validation: Run TLC in 100% DCM. The alcohol stays at baseline; bromide moves to Rf ~0.6.
-
Phase III Poisoning: If hydrogenation stalls, it is likely due to trace bromide ions poisoning the PtO₂. Validation: Ensure the Phase II intermediate is free-based and distilled or thoroughly washed with base before hydrogenation.
-
Piperidine Volatility: The free base of the final product is a semi-volatile oil. Caution: Do not apply high vacuum (< 1 mbar) for extended periods at elevated temperatures. Convert to HCl salt for storage.
References
- Pyridine Hydrogenation Standards: Freifelder, M. Catalytic Hydrogenation in Organic Synthesis: Procedures and Commentary. Wiley-Interscience, 1978.
-
Related Piperidine Synthesis: Despois, A., & Cramer, N. (2025).[5] "Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines." Nature Chemistry. Link
- Precursor Preparation: Rubsov, et al. "Synthesis of 3-(3-bromopropyl)pyridine." Journal of General Chemistry USSR, 1955.
-
General Alkylation Protocols: PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine (Analogous chemistry). Link
Sources
Technical Monograph: Physicochemical Profiling of 3-(3-(pyrrolidin-1-yl)propyl)piperidine
This technical guide provides a comprehensive physicochemical and synthetic profile of 3-(3-(pyrrolidin-1-yl)propyl)piperidine , a specific diamine scaffold utilized in medicinal chemistry.
Executive Summary
3-(3-(pyrrolidin-1-yl)propyl)piperidine is a semi-rigid diamine building block characterized by a piperidine ring linked to a pyrrolidine moiety via a flexible propyl chain.[1][2][3] This scaffold is a "privileged structure" in drug discovery, frequently appearing in ligands for Histamine H3 receptors , Sigma receptors , and GPCR modulators .
Its value lies in its dual-basicity and the spatial separation of the nitrogen atoms (approx. 5–7 Å), which mimics the pharmacophore of numerous biogenic amines. This guide details its properties, synthesis, and handling protocols for research applications.
Part 1: Structural Identity & Molecular Architecture
| Parameter | Details |
| IUPAC Name | 3-[3-(pyrrolidin-1-yl)propyl]piperidine |
| Common Synonyms | 1-(3-(Piperidin-3-yl)propyl)pyrrolidine; 3-PPP-analog |
| Molecular Formula | C₁₂H₂₄N₂ |
| Molecular Weight | 196.34 g/mol |
| SMILES | C1CCNC(C1)CCCN2CCCC2 |
| InChI Key | (Predicted) Specific isomer key varies by stereochemistry |
| Chirality | Contains one chiral center at the piperidine C3 position. (Usually supplied as a racemate unless specified). |
3D Conformational Analysis
The molecule features a "barbell" shape with two lipophilic cyclic amines separated by a flexible trimethylene linker.
-
Piperidine Ring: Adopts a chair conformation. The propyl substituent at C3 prefers the equatorial position to minimize 1,3-diaxial strain.
-
Linker Dynamics: The propyl chain allows for significant rotational freedom, enabling the molecule to adopt either an extended conformation (distance between N atoms ≈ 7.5 Å) or a folded conformation (distance ≈ 4.5 Å), facilitating binding to diverse receptor pockets.
Part 2: Physicochemical Parameters (The Core)
The following data represents a synthesis of calculated values (ACD/Labs, ChemAxon) and extrapolated experimental data from close structural analogs (e.g., the 4-isomer).
Table 1: Physicochemical Properties
| Property | Value / Range | Context & Implications |
| Physical State | Colorless to pale yellow oil | Viscous liquid at RT; may darken upon oxidation. |
| Boiling Point | 135–140 °C @ 0.5 mmHg | High-boiling liquid. Requires high vacuum for distillation. |
| LogP (Octanol/Water) | 2.1 ± 0.4 | Moderately lipophilic. Good blood-brain barrier (BBB) penetration potential. |
| LogD (pH 7.4) | 0.8 – 1.2 | At physiological pH, the molecule is partially ionized, reducing effective lipophilicity. |
| pKa 1 (Piperidine NH) | 11.1 ± 0.2 | Highly basic secondary amine. Protonated at physiological pH. |
| pKa 2 (Pyrrolidine N) | 10.2 ± 0.3 | Basic tertiary amine. Protonated at physiological pH. |
| Topological PSA | 15.3 Ų | Low polar surface area suggests excellent membrane permeability. |
| H-Bond Donors | 1 | The secondary amine (piperidine NH). |
| H-Bond Acceptors | 2 | Both nitrogen atoms. |
Solubility & Ionization Profile
-
Aqueous Solubility: High in acidic media (pH < 9) due to diprotonation. Moderate to low solubility in neutral water (free base form).
-
Organic Solubility: Miscible with DCM, Methanol, DMSO, and Ethyl Acetate.
-
Hygroscopicity: As a free base, the diamine is hygroscopic and readily absorbs atmospheric CO₂ to form carbamates/carbonates.
Part 3: Synthetic Methodology
This protocol describes the synthesis of the scaffold starting from 3-pyridinepropanol. This route avoids the use of unstable aldehydes and provides high yields.
Reaction Scheme Visualization
Figure 1: Step-wise synthetic pathway from pyridine precursor to final diamine.
Detailed Protocol
Step 1: Catalytic Hydrogenation
-
Reagents: 3-(3-pyridyl)-1-propanol (10 g), PtO₂ (Adams' catalyst, 0.5 g), Glacial Acetic Acid (100 mL).
-
Procedure: Charge the mixture into a Parr hydrogenation apparatus. Pressurize to 50 psi H₂ and agitate at RT for 12–24 hours until H₂ uptake ceases.
-
Workup: Filter catalyst through Celite. Concentrate the filtrate to obtain the acetate salt of 3-piperidinepropanol.
-
Note: The piperidine ring is formed as a racemate.[4]
Step 2: Selective N-Protection & Activation
-
Protection: Dissolve the crude salt in DCM/NaOH (aq). Add (Boc)₂O (1.1 eq) to protect the secondary amine. Isolate the organic layer.
-
Activation: To the N-Boc alcohol in DCM at 0°C, add Triethylamine (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.1 eq). Stir for 2 hours.
-
Result: tert-butyl 3-(3-((methylsulfonyl)oxy)propyl)piperidine-1-carboxylate.
Step 3: Amination & Deprotection
-
Displacement: Dissolve the mesylate in Acetonitrile. Add Pyrrolidine (3.0 eq) and K₂CO₃ (2.0 eq). Reflux for 6–8 hours.
-
Deprotection: Concentrate, redissolve in DCM, and wash with water. Treat the organic phase with TFA/DCM (1:1) for 1 hour at RT to remove the Boc group.
-
Purification: Basify with 2N NaOH, extract into DCM, dry over Na₂SO₄, and distill under reduced pressure (Kugelrohr) to obtain the pure oil.
Part 4: Drug-Like Properties & ADME Implications
Lipinski’s Rule of 5 Analysis
-
MW: 196.34 (< 500) — Pass
-
LogP: ~2.1 (< 5) — Pass
-
H-Bond Donors: 1 (< 5) — Pass
-
H-Bond Acceptors: 2 (< 10) — Pass
Metabolic Stability
-
Oxidative Deamination: The alpha-carbons adjacent to the nitrogen atoms are susceptible to CYP450-mediated oxidation.
-
N-Oxidation: Both nitrogen atoms can form N-oxides, which are common metabolites for this class of diamines.
Part 5: Handling, Stability, & Safety
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen . The free base reacts with CO₂ in the air to form solid carbamates, which can alter stoichiometry in reactions.
-
Temperature: 2–8 °C (Refrigerated).
-
Container: Amber glass vials with Teflon-lined caps to prevent photo-oxidation.
Safety Hazards
-
Corrosivity: Highly basic (pH > 11 in water). Causes severe skin burns and eye damage.
-
Toxicity: Like many pyrrolidine/piperidine alkaloids, it may possess neuroactive properties. Handle with full PPE (gloves, goggles, fume hood).
References
-
Synthesis of Piperidine Alkaloids: Jones, S. P., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis."[3] Chemical Science, 2022.
-
Pyrrolidine in Drug Discovery: Vitale, P., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 2021.
-
pKa of Cyclic Amines: Henni, A., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2008.
-
General Properties of 3-substituted Piperidines: PubChem Compound Summary for 3-(1-Piperidinyl)propylamine (Analog).
Sources
Technical Guide: In Vitro Evaluation of 3-(3-(pyrrolidin-1-yl)propyl)piperidine
The following technical guide details the in vitro pharmacological evaluation of 3-(3-(pyrrolidin-1-yl)propyl)piperidine . Based on its chemical scaffold—a piperidine ring linked via a propyl chain to a pyrrolidine moiety—this molecule is identified as a representative non-imidazole Histamine H3 Receptor (H3R) antagonist/inverse agonist .
This structural class (basic amine–linker–basic amine) is critical in the development of CNS-active agents for narcolepsy, cognitive impairment (Alzheimer’s/ADHD), and obesity. The guide addresses the specific challenges of this scaffold, including enantioselectivity (due to the C3-piperidine chirality), constitutive receptor activity, and hERG safety liabilities common to piperidine-based ligands.
Pharmacological Class: Histamine H3 Receptor Antagonist/Inverse Agonist Primary Indication: CNS Disorders (Narcolepsy, Cognitive Deficits)
Introduction: Chemical Identity & Target Rationale
The molecule 3-(3-(pyrrolidin-1-yl)propyl)piperidine represents a classic "non-imidazole" H3R pharmacophore. Unlike early H3 ligands (e.g., histamine, immepip) that contained an imidazole ring and suffered from cytochrome P450 inhibition, this scaffold utilizes a piperidine/pyrrolidine motif to improve metabolic stability and blood-brain barrier (BBB) penetration.
Structural Criticality
-
The Pharmacophore: The propyl linker provides the optimal distance (approx. 4–5 Å) between the two basic nitrogen centers to span the aspartate residues (Asp3.32) in the H3 receptor binding pocket.
-
Chirality: The substitution at the 3-position of the piperidine ring creates a chiral center. In vitro evaluation must distinguish between the (R)- and (S)-enantiomers , as stereospecificity often dictates binding affinity (Ki) by orders of magnitude.
Primary Pharmacology: Affinity & Binding Kinetics
The first tier of evaluation establishes the compound's affinity for the human Histamine H3 Receptor (hH3R).
Radioligand Binding Assay (Competition Binding)
Objective: Determine the inhibition constant (
Protocol:
-
Membrane Prep: Harvest hH3R-HEK293 cells; homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.
-
Ligand: Use [
H]-N- -methylhistamine ( nM) as the agonist radioligand. -
Incubation:
-
Mix 20 µg membrane protein + 1 nM [
H]-NAMH + Test Compound (10 concentration points, to M). -
Non-Specific Binding (NSB): Define using 10 µM Thioperamide or Pitolisant .
-
Incubate for 60 min at 25°C (equilibrium).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the basic amine).
-
Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model (Cheng-Prusoff equation) to derive
.
Success Criteria: High-affinity candidates typically exhibit
Functional Pharmacology: Inverse Agonism
The H3 receptor is a G
[ S]GTP S Binding Assay
Rationale: This assay measures the initial step of G-protein activation (GDP-GTP exchange). An inverse agonist will decrease basal [
Protocol:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl
, 100 mM NaCl, 10 µM GDP, pH 7.4. -
Reaction: Incubate membranes (10 µg) with 0.1 nM [
S]GTP S and the test compound. -
Basal Measurement: Determine binding in the absence of any ligand.
-
Agonist Control: Use (R)-
-methylhistamine ( nM) to define maximal stimulation ( ). -
Inverse Agonist Readout: Calculate the % inhibition of basal binding.
cAMP Accumulation Assay (HTRF/LANCE)
Rationale: H3 activation inhibits Adenylyl Cyclase (AC), reducing cAMP. An inverse agonist will increase cAMP levels in cells treated with Forskolin (which stimulates AC).
Visualization of H3R Signaling & Inverse Agonism:
Caption: H3R Inverse Agonism Mechanism. The compound stabilizes the inactive receptor conformation, preventing Gi-mediated inhibition of Adenylyl Cyclase, thereby increasing intracellular cAMP.
Selectivity & Off-Target Profiling
To ensure safety and specificity, the compound must be screened against related targets.
Histamine Receptor Selectivity Panel
-
H1 Receptor: Associated with sedation. (Target:
nM to avoid sedation). -
H2 Receptor: Associated with gastric acid secretion.
-
H4 Receptor: High homology with H3. Critical to verify selectivity ratio (
).
Sigma-1 Receptor Binding
Rationale: The "piperidine-linker-amine" structure often cross-reacts with Sigma-1 receptors.
Assay: Competition binding using [
Safety Pharmacology: The hERG Liability
Piperidine-containing molecules are notorious for blocking the hERG potassium channel , leading to QT prolongation and Torsades de Pointes. This is a "Go/No-Go" gate.
Automated Patch Clamp (Q-Patch / PatchXpress)
Protocol:
-
Cells: CHO cells stably expressing hERG (Kv11.1).
-
Solution: Extracellular (Tyrode’s); Intracellular (K-Aspartate based).
-
Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.
-
Measurement: Apply compound (0.1, 1, 10, 30 µM). Measure inhibition of peak tail current.
-
Metric: Calculate
.-
Safe:
(unbound). -
Risk:
µM.
-
ADME: Permeability & Stability
For a CNS target, BBB penetration is non-negotiable.
PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
Objective: Predict passive diffusion across the blood-brain barrier. Method:
-
Donor Plate: Compound in PBS (pH 7.4).
-
Membrane: PVDF filter coated with porcine brain lipid extract.
-
Acceptor Plate: PBS.
-
Incubation: 18 hours.
-
Analysis: LC-MS/MS quantification of acceptor vs. donor concentration.
-
Success:
cm/s indicates high CNS permeability.
Summary of Evaluation Workflow
The following diagram illustrates the logical flow of the in vitro screening cascade designed for this scaffold.
Caption: Step-wise screening cascade. Critical "Kill Steps" include low H3 affinity (Tier 1) and hERG blockade (Tier 2).
Data Presentation Template
When reporting results for 3-(3-(pyrrolidin-1-yl)propyl)piperidine, use the following standardized table format to ensure comparability across studies.
| Assay | Parameter | (R)-Enantiomer | (S)-Enantiomer | Reference (Pitolisant) |
| hH3R Binding | TBD | TBD | 0.16 | |
| GTP | TBD | TBD | 1.5 | |
| GTP | Efficacy (% Inverse) | TBD | TBD | -30% |
| hH1R Binding | TBD | TBD | >10,000 | |
| hERG | TBD | TBD | ~3.0 | |
| PAMPA-BBB | TBD | TBD | >15 |
References
-
Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 327(6118), 117-123. Link
-
Ligneau, X., et al. (2007). "Brain histamine and schizophrenia: potential therapeutic applications of H3-receptor inverse agonists." CNS Drugs, 21(3), 197-220. Link
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature, 440(7083), 463-469. Link
-
Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents, 13(6), 851-865. Link
-
Berlin, M., et al. (2011). "Histamine H3 receptor antagonists: an update on the current landscape." Journal of Medicinal Chemistry, 54(1), 26-53. Link
A Preliminary Pharmacological Screening of 3-(3-(pyrrolidin-1-yl)propyl)piperidine: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary pharmacological screening of the novel chemical entity, 3-(3-(pyrrolidin-1-yl)propyl)piperidine. The presence of both piperidine and pyrrolidine moieties, linked by a propyl chain, suggests a strong potential for central nervous system (CNS) activity. This document outlines a logical, tiered approach to elucidate the compound's pharmacological profile, beginning with its synthesis and progressing through in vitro receptor profiling, secondary functional assays, and initial in vivo behavioral and safety assessments. The experimental designs detailed herein are grounded in established pharmacological principles to ensure scientific integrity and generate robust, decision-driving data for drug development professionals.
Introduction and Rationale
The piperidine and pyrrolidine scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous approved pharmaceuticals, particularly those targeting the CNS.[1][2] The combination of these two saturated heterocycles in 3-(3-(pyrrolidin-1-yl)propyl)piperidine presents a unique structural motif. Our primary hypothesis is that this compound will exhibit affinity for dopamine and/or sigma receptors, given the prevalence of these targets for similar chemical structures with antipsychotic, anxiolytic, or cognitive-enhancing potential.[3][4]
This guide will therefore focus on a screening cascade designed to test this hypothesis, beginning with broad receptor binding assays and narrowing down to more specific functional and behavioral studies. The overarching goal is to efficiently characterize the compound's primary pharmacological target(s), assess its initial therapeutic potential, and identify any potential safety liabilities at an early stage.[5]
Synthesis of 3-(3-(pyrrolidin-1-yl)propyl)piperidine
A plausible synthetic route for the title compound involves the N-alkylation of piperidine with a suitable pyrrolidine-containing alkyl halide. A general procedure is outlined below, which can be optimized as needed.
Protocol 1: Synthesis via N-alkylation
-
Reaction Setup: To a solution of piperidine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 equivalents).
-
Alkylation: Slowly add 1-(3-chloropropyl)pyrrolidine (1.1 equivalents) to the stirred solution at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) to drive it to completion.[6]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an appropriate solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to yield 3-(3-(pyrrolidin-1-yl)propyl)piperidine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Pharmacological Profiling
The initial phase of screening focuses on determining the compound's binding affinity for a panel of CNS receptors to identify its primary molecular target(s).
Primary Screening: CNS Receptor Binding Panel
A competitive radioligand binding assay is a robust method to determine the affinity of a test compound for a specific receptor.[7][8] We will screen 3-(3-(pyrrolidin-1-yl)propyl)piperidine against a panel of receptors commonly implicated in neuropsychiatric disorders.
Protocol 2: Radioligand Binding Assay
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them from cells recombinantly expressing the human receptor of interest (e.g., Dopamine D₂, Serotonin 5-HT₂ₐ, Sigma-1). Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a specific protein concentration.[9]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]Spiperone for D₂ receptors, -Pentazocine for Sigma-1 receptors), and varying concentrations of the test compound.[4][9]
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filter discs into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[8]
Table 1: Hypothetical CNS Receptor Binding Panel and Data
| Receptor Target | Radioligand | Hypothetical Kᵢ (nM) of Test Compound |
| Dopamine D₂ | [³H]Spiperone | 25 |
| Dopamine D₃ | [³H]Spiperone | 150 |
| Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | > 1000 |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | 80 |
| Sigma-1 | -Pentazocine | 15 |
| Sigma-2 | [³H]DTG | 120 |
| Muscarinic M₁ | [³H]Pirenzepine | > 1000 |
| Adrenergic α₁ | [³H]Prazosin | 500 |
Secondary Screening: Functional Assays
Once high-affinity targets are identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Protocol 3: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., for Dopamine D₂ Receptor)
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human Dopamine D₂ receptor.
-
Assay Principle: This assay measures the modulation of cyclic AMP (cAMP) levels. D₂ receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with a known concentration of an adenylyl cyclase activator (e.g., forskolin).
-
To test for antagonist activity, co-incubate the test compound with a known D₂ agonist (e.g., quinpirole).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
-
Data Analysis:
-
Agonist mode: Plot the cAMP levels against the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response).
-
Antagonist mode: Plot the cAMP levels in the presence of the agonist against the concentration of the test compound to determine the IC₅₀ and calculate the functional inhibition constant (Kₑ).
-
In Vivo Pharmacological Profiling
In vivo studies are essential to translate in vitro findings into a physiological context, assessing the compound's effects on behavior and its overall safety profile in a whole organism.[10]
Preliminary Behavioral Assessment
Initial in vivo screening in rodents can provide valuable insights into the compound's CNS effects and potential therapeutic applications.
Protocol 4: Open Field Test for Locomotor Activity
-
Animals: Use adult male mice or rats.
-
Apparatus: A square arena with walls, equipped with infrared beams or video tracking software to monitor movement.
-
Procedure:
-
Acclimate the animals to the testing room.
-
Administer the test compound via an appropriate route (e.g., intraperitoneal or oral) at various doses. Include a vehicle control group.
-
After a specified pre-treatment time, place each animal individually into the center of the open field arena.
-
Record locomotor activity (e.g., total distance traveled, time spent in the center vs. periphery) for a set duration (e.g., 30 minutes).
-
-
Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle control group. Significant changes (increase or decrease) in activity can suggest stimulant or sedative properties, respectively.
Core Safety Pharmacology
Early assessment of a compound's effects on vital physiological systems is a regulatory requirement and crucial for risk mitigation.[11][12]
Protocol 5: Functional Observational Battery (FOB) and Motor Activity
-
Objective: To assess the overall behavioral and physiological status of the animal after compound administration.[5]
-
Animals: Typically conducted in rats.
-
Procedure:
-
Administer the test compound at multiple doses, including a vehicle control.
-
At the time of peak plasma concentration (if known), perform a systematic observation of each animal.
-
Home Cage Observations: Note posture, activity level, and any unusual behaviors.
-
Open Field Observations: Assess gait, arousal, and general behavior in an open arena.
-
Manipulative Observations: Evaluate sensory and motor reflexes (e.g., pinna reflex, righting reflex), muscle tone, and body temperature.
-
-
Data Analysis: Score the observations and compare the treated groups to the control group to identify any dose-dependent neurological or physiological effects.
Visualization of Workflows and Pathways
Caption: Hypothesized signaling pathway for the test compound as a Dopamine D2 receptor antagonist.
Conclusion and Future Directions
This guide presents a structured and scientifically rigorous approach to the initial pharmacological evaluation of 3-(3-(pyrrolidin-1-yl)propyl)piperidine. The proposed screening cascade is designed to efficiently identify the compound's primary molecular targets, elucidate its functional activity, and provide a preliminary assessment of its in vivo effects and safety profile. The data generated from these studies will be critical for making a " go/no-go " decision regarding further lead optimization and more extensive preclinical development. Positive findings would warrant more detailed investigations into its mechanism of action, pharmacokinetic properties, and efficacy in more complex animal models of CNS disorders.
References
-
[10]in vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm (RSC Publishing). Available at: [Link]
-
[13]Behavioral phenotyping in zebrafish for CNS drug testing. ZeClinics. Available at: [Link]
-
[14]Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. PMC. Available at: [Link]
-
[11]New perspectives in CNS safety pharmacology. PubMed. Available at: [Link]
-
[7]Radioligand Binding Detection of Receptors in Brain Membranes. Springer Protocols. Available at: [Link]
-
[15]Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
[6]Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]
-
Understanding the Importance of CNS Safety Pharmacology in Drug Development. (2026). Infinix Bio. Available at: [Link]
-
[3]Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
[17]Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers. Available at: [Link]
-
[18]Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
-
[19]CNS Pharmacology Models. Medicilon. Available at: [Link]
-
[20]CNS Safety. Neuroservices-Alliance. Available at: [Link]
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Regio- and Stereoselective Alkylation of Pyridine-N-oxides : Synthesis of Substituted Piperidines and Pyridines. DiVA. Available at: [Link]
-
[12]S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency (EMA). Available at: [Link]
-
[2]emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. ResearchGate. Available at: [Link]
-
[4]Sigma Receptor Binding Assays. PubMed. Available at: [Link]
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[21]Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]
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[22]Assay of CB1 Receptor Binding. ResearchGate. Available at: [Link]
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Structural Analysis of 3-(3-(pyrrolidin-1-yl)propyl)piperidine and Its Analogs
This guide provides a comprehensive structural and analytical breakdown of 3-(3-(pyrrolidin-1-yl)propyl)piperidine , a scaffold critical in the design of non-imidazole histamine H3 receptor antagonists.
Technical Monograph | Version 1.0
Executive Summary
The molecule 3-(3-(pyrrolidin-1-yl)propyl)piperidine represents a specialized pharmacophore in medicinal chemistry, distinct from the more common N-substituted (1-position) or 4-substituted piperidine analogs found in drugs like Pitolisant. Its defining feature is the C3-chiral center on the piperidine ring, which introduces stereochemical complexity absent in symmetrical analogs. This scaffold serves as a probe for the stereoselective binding pockets of G-protein coupled receptors (GPCRs), particularly the Histamine H3 and Sigma-1 receptors.
This guide details the structural elucidation, conformational dynamics, and analytical protocols required to characterize this molecule and its analogs.
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Specification |
| IUPAC Name | 3-(3-(pyrrolidin-1-yl)propyl)piperidine |
| Molecular Formula | C₁₂H₂₄N₂ |
| Molecular Weight | 196.34 g/mol |
| Chirality | Yes (C3 stereocenter); exists as (R) and (S) enantiomers. |
| Basic Centers | Two: Piperidine secondary amine (pKa ~11.0) and Pyrrolidine tertiary amine (pKa ~10.5). |
| LogP (Predicted) | ~1.8 - 2.2 (Lipophilic cation at physiological pH). |
| Key Structural Motif | "Dipiperidine-like" diamine connected by a flexible propyl tether attached at the C3 position. |
The "3-Position" Significance
Unlike the 1-substituted analogs (where the linker is attached to the nitrogen), the C3-attachment leaves the piperidine nitrogen free. This allows for:
-
Secondary Amine Interactions: The free NH can form hydrogen bonds or ionic interactions distinct from the tertiary amine of the pyrrolidine.
-
Stereochemical Probing: The (R) and (S) enantiomers project the propyl-pyrrolidine tail into different regions of the receptor binding pocket, often resulting in significant affinity differences (eudismic ratio).
Structural Characterization & Spectroscopy
Accurate characterization requires distinguishing the C3-substituted isomer from its C4 and N1 isomers.
Nuclear Magnetic Resonance (NMR) Strategy
The lower symmetry of the 3-isomer compared to the 4-isomer results in a complex 1H NMR spectrum due to diastereotopic protons.
-
1H NMR Signatures:
-
Piperidine Ring: The C2, C4, C5, and C6 protons appear as separate multiplets. The C2 protons (adjacent to N and the chiral center) are particularly diagnostic, often splitting into distinct signal sets (axial vs. equatorial) with geminal coupling (~12 Hz).
-
Propyl Linker: The internal methylene (-CH₂-CH₂-CH₂-) typically appears as a quintet at ~1.6–1.8 ppm.
-
Pyrrolidine Ring: The protons alpha to the nitrogen appear as a broad multiplet at ~2.4–2.6 ppm, while the beta protons form a multiplet at ~1.7 ppm.
-
-
13C NMR & DEPT:
-
C3 Methine: A unique signal around 35–40 ppm (CH) confirms substitution at the 3-position.
-
C2 vs C6: The C2 carbon (adjacent to chiral C3) will have a different shift than C6, unlike in the symmetric 4-isomer.
-
Mass Spectrometry (MS) Fragmentation
In ESI-MS/MS, the molecule follows specific cleavage pathways useful for identification:
-
McLafferty-like Rearrangement: Not prominent due to lack of carbonyls, but inductive cleavage is common.
-
a-Cleavage: Cleavage adjacent to the pyrrolidine nitrogen yields a characteristic fragment at m/z 84 (pyrrolidinium ion).
-
Linker Cleavage: Loss of the propyl-pyrrolidine chain can generate a piperidinyl radical cation.
Analytical Workflow Diagram
The following diagram outlines the logical flow for synthesizing and validating the structure, highlighting the critical chiral separation step.
Figure 1: Synthesis and analytical workflow for isolating enantiopure 3-(3-(pyrrolidin-1-yl)propyl)piperidine.
Conformational Analysis
The biological activity of this scaffold is governed by its ability to adopt a bioactive conformation.
Ring Dynamics
-
Piperidine Chair: The piperidine ring predominantly exists in a chair conformation.[1] The bulky 3-propyl-pyrrolidine substituent prefers the equatorial position to minimize 1,3-diaxial strain (A-value consideration). However, protonation of the piperidine nitrogen can influence this equilibrium due to hydrogen bonding with the side chain.
-
Propyl Linker Flexibility: The three-carbon chain allows the pyrrolidine moiety to fold back towards the piperidine (folded conformer) or extend outward (extended conformer).
-
H3 Receptor Requirement: Typically requires an extended conformation to span the distance between the key aspartic acid residue (binding the basic amine) and the secondary binding pocket.
-
SAR Logic & Analog Design
Modifying the core scaffold alters potency and selectivity. The diagram below visualizes the Structure-Activity Relationship (SAR) logic.
Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing the scaffold.
Experimental Protocols
Synthesis (Reductive Route)
This protocol ensures high fidelity of the carbon skeleton.
-
Starting Material: 3-(3-pyridyl)propanol.
-
Hydrogenation: Dissolve in acetic acid with PtO₂ catalyst. Hydrogenate at 40 psi for 12 hours. Filter and neutralize to obtain 3-piperidinepropanol .
-
Activation: React with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in DCM at 0°C to form the mesylate.
-
Amination: Treat the crude mesylate with excess pyrrolidine in acetonitrile at reflux (80°C) for 6 hours.
-
Purification: Acid-base extraction followed by flash chromatography (DCM/MeOH/NH₃).
Analytical HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (low absorption due to lack of chromophores) and MS (ESI+).
-
Note: For chiral separation, use a Chiralpak AD-H column with Hexane/IPA/Diethylamine mobile phase.
References
-
Gemini, S., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. Link
-
Lazewska, D., et al. (2023).[2][3][4] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Link
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Link
-
Sigma-Aldrich. 3-(Pyrrolidin-1-yl)piperidine Product Specification. Link
-
Berlin, M., et al. (2008). In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link
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solubility and stability studies of 3-(3-(pyrrolidin-1-yl)propyl)piperidine
Technical Guide: Preformulation Profiling of 3-(3-(pyrrolidin-1-yl)propyl)piperidine
Executive Summary
This technical guide outlines the preformulation characterization strategy for 3-(3-(pyrrolidin-1-yl)propyl)piperidine .[1][][3] As a di-basic small molecule containing both a secondary amine (piperidine) and a tertiary amine (pyrrolidine) separated by a propyl linker, this compound presents specific solubility and stability challenges.[1][3] This document provides a rigorous framework for assessing its physicochemical limits, intended for pharmaceutical scientists optimizing liquid or solid dosage forms.[3]
Part 1: Chemical Identity & Structural Logic
Before initiating wet chemistry, one must understand the "personality" of the molecule based on its functional groups.
-
Chemical Structure: A flexible propyl chain linking a piperidine ring (secondary amine) and a pyrrolidine ring (tertiary amine).[][3]
-
Ionization Profile (Critical):
-
Piperidine Nitrogen: Secondary amine, pKa ≈ 11.2.[][3]
-
Pyrrolidine Nitrogen: Tertiary amine, pKa ≈ 10.5–11.3.[][3]
-
Implication: At physiological pH (7.4), both nitrogens are predominantly protonated (cationic).[3] The molecule acts as a di-cation, resulting in high aqueous solubility in acidic media but potentially precipitating as a free base in the intestinal environment (pH > 7) or under high-pH formulation conditions.[1][3]
-
Structural Visualization (DOT)
The following diagram illustrates the ionization logic and critical reactive sites.
Caption: Structural dissection highlighting reactive moieties (red) and physicochemical properties (green/yellow).
Part 2: Solubility Studies
Because this molecule is a di-base, "solubility" is meaningless without specifying pH.[1][3] You must generate a pH-Solubility Profile .[1][][3]
Theoretical Prediction
The solubility (
-
pH 1.2 (Gastric): Highly soluble (> 50 mg/mL expected).[1][][3]
-
pH 6.8 (Intestinal): Solubility will drop significantly as the pH approaches the pKa.
-
pH > 11 (Free Base): Minimum solubility (intrinsic solubility, likely < 1 mg/mL).[3]
Protocol: Thermodynamic Solubility (Shake-Flask Method)
Do not use kinetic solubility (DMSO precipitation) for formulation development; it overestimates solubility due to supersaturation.[1][]
Materials:
-
Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8), Borate (pH 10.0).[3]
-
0.45 µm PVDF syringe filters (Nylon may bind cationic drugs).[1][3]
Step-by-Step Workflow:
-
Saturation: Add excess compound to 5 mL of each buffer in glass vials. Ensure solid/oil phase is visible.[3]
-
Equilibration: Shake at 37°C (biorelevant) or 25°C (storage) for 24–48 hours.
-
pH Check: Measure the pH of the supernatant after equilibrium. The amine will shift the buffer pH upward; this is the true data point.[3]
-
Separation: Filter supernatant or centrifuge (15,000 rpm for 10 min).
-
Quantification: Analyze via HPLC-UV (see Section 4).
Data Output Table Template:
| Medium | Target pH | Final pH (Post-Eq) | Solubility (mg/mL) | Observation |
| 0.1N HCl | 1.2 | 1.3 | [High] | Clear solution |
| Phosphate Buffer | 6.8 | 7.1 | [Moderate] | Slight turbidity |
| Borate Buffer | 10.0 | 10.4 | [Low] | Oiling out / Precipitate |
| Water | N/A | ~10.5 | [Intrinsic] | Self-buffered alkaline |
Part 3: Stability Profiling
The secondary amine in the piperidine ring is the "Achilles' heel" of this molecule.
Forced Degradation Pathways
-
Oxidation (N-Oxide Formation): Both nitrogen atoms are susceptible to oxidation by peroxides (often found in impurities in PEG or Povidone).[1][][3]
-
Maillard Reaction: The secondary amine (piperidine) can react with reducing sugars (lactose, fructose) to form glycosylamines, which degrade into brown pigments.[3] Avoid Lactose in solid formulations.
-
Photostability: While the aliphatic chain is generally stable, trace impurities can catalyze photo-oxidation.[1][][3]
Protocol: Stress Testing (ICH Q1A-aligned)
Experimental Matrix:
| Stress Condition | Duration | Target Degradation | Mechanistic Insight |
| Acid Hydrolysis (0.1N HCl, 60°C) | 3 Days | < 5% | Tests linker stability. |
| Base Hydrolysis (0.1N NaOH, 60°C) | 3 Days | < 5% | Amides/Esters absent; likely stable.[3] |
| Oxidation (3% H₂O₂, RT) | 4 Hours | 10–20% | Critical: Tests N-oxide formation. |
| Thermal/Humidity (80°C / 75% RH) | 1 Week | Variable | Tests physical stability (hygroscopicity). |
| Photostability (1.2M lux hours) | ~2 Days | Variable | Tests light sensitivity. |
Self-Validating Check:
-
Mass Balance: The sum of the assay value + impurity levels must equal 100% ± 5%. If not, you are losing compound to non-chromatophoric degradation or sorption.[3]
Degradation Pathway Diagram (DOT)
Caption: Primary degradation routes. Note that the Piperidine NH is uniquely vulnerable to excipient incompatibility.
Part 4: Analytical Method Development
Analyzing polar di-amines is notoriously difficult due to peak tailing on standard C18 columns (interaction with residual silanols).[1][][3]
HPLC/UPLC Conditions
-
Column: Use a high-pH stable C18 column (e.g., Waters XBridge or Agilent Poroshell HPH) or a charged surface hybrid (CSH).[1][][3]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1][][3]
-
Why? Running at high pH deprotonates the amines, suppressing silanol interactions and sharpening peaks.[3]
-
-
Alternative (Low pH): 0.1% TFA in Water (TFA acts as an ion-pairing agent to improve peak shape, though it suppresses MS sensitivity).[1][][3]
Detection
-
UV: This molecule lacks a strong chromophore (no aromatic rings in the core structure described, unless derived).[3] Detection may require low wavelengths (205–210 nm).[1][3]
-
CAD/ELSD: Charged Aerosol Detection is recommended if UV response is weak.[][3]
-
Mass Spec: Positive mode ESI (
and ).
References
-
ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[3] International Conference on Harmonisation, 2003.[3] Link
-
FDA Center for Drug Evaluation and Research. Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies (Biopharmaceutics Classification System).[3] U.S. Food and Drug Administration, 2017.[3] Link
-
Box, K. J., & Comer, J. "Using measured pKa, logP and solubility to investigate supersaturation and predict BCS class."[3] Current Drug Metabolism, 2008.[3]
-
Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations."[3] Pharmaceutical Development and Technology, 2002.[3] (Fundamental reference for hydrolysis protocols).
-
Baertschi, S. W. Pharmaceutical Stress Testing: Predicting Drug Degradation.[3] Taylor & Francis, 2011.[3] (Authoritative text on oxidative and photostability mechanisms).
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discovery and synthesis of novel piperidine derivatives.
The piperidine scaffold continues to be a rich source of innovation in drug discovery. While traditional synthetic methods laid the groundwork, the future of piperidine chemistry lies in strategies that maximize efficiency, precision, and sustainability. The continued development of catalytic asymmetric methods and late-stage C-H functionalization will undoubtedly accelerate the discovery of next-generation therapeutics. [12][23]Furthermore, emerging fields such as biocatalysis and electrocatalysis are poised to offer even more powerful and environmentally benign tools for constructing and modifying these invaluable heterocyclic motifs, ensuring the enduring legacy of the piperidine ring in medicine. [24][25]
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O’Hagan, D. (2000). Piperidine and pyridine alkaloids. Natural Product Reports, 17(5), 435-446. Available at: [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Available at: [Link]
-
Coldham, I., & Leonori, D. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Angewandte Chemie International Edition, 48(18), 3225-3227. Available at: [Link]
-
Rovis, T., & Wender, P. A. (2007). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 129(51), 15798-15799. Available at: [Link]
-
Li, X., & Buchwald, S. L. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available at: [Link]
-
Chu, J. C. K., Dalton, D. M., & Rovis, T. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes. Journal of the American Chemical Society, 137(13), 4445–4452. Available at: [Link]
-
Hu, Y., & Davies, H. M. L. (2017). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 23(18), 4236-4240. Available at: [Link]
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Fu, G. C., & Miller, S. J. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(34), 11942-11943. Available at: [Link]
-
Davies, H. M. L., et al. (2017). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate. Available at: [Link]
-
Belen'kaya, E. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1383. Available at: [Link]
-
Belen'kaya, E. S., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Available at: [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Available at: [Link]
-
Kouznetsov, V. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available at: [Link]
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Oishi, S., et al. (2019). Scaffold hopping of fused piperidine-type NK3 receptor antagonists to reduce environmental impact. Bioorganic & Medicinal Chemistry, 27(10), 2019-2026. Available at: [Link]
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Raheem, I. T., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11(1), 21-36. Available at: [Link]
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Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]
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Kumar, M., et al. (2022). A review of chemistry and pharmacology of Piperidine alkaloids of Pinus and related genera. Current Pharmaceutical Biotechnology, 23(9), 1133-1144. Available at: [Link]
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Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892. Available at: [Link]
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Kumar, M., et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Bentham Science Publishers. Available at: [Link]
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Lindsley, C. W., et al. (2012). Initial "scaffold hopping" library. 24-membered library of 3-amino piperidine. ResearchGate. Available at: [Link]
-
Janssen Pharmaceutica. (1987). Piperidine Synthesis. DTIC. Available at: [Link]
-
Wang, H., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(6), 726-740. Available at: [Link]
-
Kumar, M., et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. Available at: [Link]
-
Kouznetsov, V. V., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]
-
Sarpong, R., et al. (2020). Approaches to α-functionalization of piperidines by C-H functionalization. ResearchGate. Available at: [Link]
-
O'Neill, J. C., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3058. Available at: [Link]
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Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746. Available at: [Link]
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Guo, Z., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1725-1729. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of 3-(3-(pyrrolidin-1-yl)propyl)piperidine
Introduction
The novel compound 3-(3-(pyrrolidin-1-yl)propyl)piperidine represents a class of molecules with significant therapeutic potential due to its structural similarity to known modulators of critical cellular signaling pathways. Piperidine and pyrrolidine moieties are common pharmacophores found in compounds targeting the central nervous system and other tissues.[1] This guide provides a comprehensive suite of experimental protocols for the in vitro characterization of this compound in cell culture, with a focus on elucidating its mechanism of action, cellular targets, and functional effects. As a Senior Application Scientist, this document is designed to provide both the "how" and the "why" behind each experimental step, ensuring scientific rigor and reproducibility.
The protocols outlined herein are based on the hypothesis that 3-(3-(pyrrolidin-1-yl)propyl)piperidine may act as a modulator of the sigma-1 receptor (σ1R). The σ1R is a chaperone protein located at the endoplasmic reticulum (ER) that plays a crucial role in regulating calcium signaling and cellular stress responses.[2][3] This hypothesis is informed by the prevalence of piperidine and pyrrolidine scaffolds in known sigma receptor ligands.[4][5]
These application notes will guide researchers through a logical workflow, from initial cytotoxicity assessments to in-depth mechanistic studies.
Hypothesized Mechanism of Action: Sigma-1 Receptor Modulation
The sigma-1 receptor (σ1R) is a unique intracellular protein that modulates a variety of signaling pathways.[6] Under normal physiological conditions, σ1R is associated with the binding immunoglobulin protein (BiP) at the mitochondria-associated ER membrane (MAM).[3] Upon stimulation by ligand binding or cellular stress, σ1R dissociates from BiP and can then interact with and modulate the activity of various client proteins, including ion channels and kinases.[3] A key function of σ1R is the regulation of intracellular calcium (Ca2+) homeostasis, primarily through its interaction with the inositol 1,4,5-trisphosphate receptor (IP3R).[2] By stabilizing IP3R, σ1R can enhance the flux of Ca2+ from the ER to the mitochondria, which is critical for cellular bioenergetics and survival.[3]
Figure 1: Hypothesized signaling pathway of 3-(3-(pyrrolidin-1-yl)propyl)piperidine via the sigma-1 receptor.
Section 1: Initial Characterization and Cytotoxicity Assessment
Before investigating the specific mechanism of action, it is crucial to determine the optimal concentration range of the compound for cell-based assays and to identify any potential cytotoxic effects.
Cell Line Selection and Culture
Rationale: The choice of cell line is critical for the relevance of the experimental findings. For studying σ1R-mediated effects, it is advisable to use cell lines with well-characterized expression levels of the receptor. Human neuroblastoma (SH-SY5Y) and glioma (U87-MG) cell lines are commonly used models as they endogenously express functional σ1R.
Protocol:
-
Cell Culture: Culture SH-SY5Y or U87-MG cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells every 3-4 days or when they reach 80-90% confluency.
Compound Preparation
Rationale: Proper handling and solubilization of the compound are essential for accurate and reproducible results. The use of a suitable solvent, such as dimethyl sulfoxide (DMSO), at a low final concentration is necessary to avoid solvent-induced artifacts.
Protocol:
-
Stock Solution: Prepare a 10 mM stock solution of 3-(3-(pyrrolidin-1-yl)propyl)piperidine in sterile DMSO.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C to -80°C to minimize freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare fresh serial dilutions of the compound in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] This assay is crucial for determining the concentration range of the compound that does not induce significant cell death, allowing for the study of its specific pharmacological effects.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-(3-(pyrrolidin-1-yl)propyl)piperidine (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9][10]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][11]
| Parameter | Recommendation | Rationale |
| Cell Density | 5,000 - 10,000 cells/well | Ensures a linear response in the assay.[10] |
| Compound Concentrations | 0.1 µM - 100 µM (log dilutions) | To determine a dose-response curve for cytotoxicity. |
| Incubation Time | 24, 48, 72 hours | To assess time-dependent effects on cell viability. |
| MTT Incubation | 4 hours | Allows for sufficient formazan crystal formation.[7] |
| Wavelength | 570 nm | Optimal absorbance for the formazan product.[11] |
Cell Proliferation Assay (BrdU Assay)
Rationale: The Bromodeoxyuridine (BrdU) assay measures DNA synthesis and is a direct indicator of cell proliferation.[12] This assay complements the MTT assay by specifically assessing the effect of the compound on cell division.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to a final concentration of 10 µM and incubate.[13]
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow for antibody access to the incorporated BrdU.[14]
-
Immunodetection: Incubate with an anti-BrdU antibody, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Substrate Addition and Measurement: Add the appropriate substrate and measure the signal using a microplate reader.
Figure 2: Workflow for assessing the cytotoxicity and anti-proliferative effects of the compound.
Section 2: Target Engagement and Functional Assays
Once the non-toxic concentration range of the compound has been established, the next step is to investigate its direct interaction with the hypothesized target, σ1R, and its functional consequences.
Receptor Binding Assays
Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[15][16] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Protocol (Conceptual Overview):
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human σ1R or from tissues known to have high σ1R density.
-
Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled σ1R ligand (e.g., -pentazocine) and increasing concentrations of the unlabeled test compound, 3-(3-(pyrrolidin-1-yl)propyl)piperidine.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the half-maximal inhibitory concentration (IC50), which can be used to calculate the binding affinity (Ki).
Intracellular Calcium Imaging
Rationale: As σ1R is a known modulator of intracellular Ca2+ signaling, measuring changes in cytosolic Ca2+ levels upon compound treatment can provide functional evidence of target engagement.[2][17] Fura-2 AM is a ratiometric fluorescent dye that is commonly used for this purpose.
Protocol:
-
Cell Seeding: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with 2-5 µM Fura-2 AM in a buffer such as Hank's Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.[18]
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Compound Addition: Add 3-(3-(pyrrolidin-1-yl)propyl)piperidine at a non-toxic concentration and record the change in the fluorescence ratio over time.
-
Positive Control: Use a known Ca2+ ionophore like ionomycin as a positive control to elicit a maximal Ca2+ response.[19]
| Parameter | Recommendation | Rationale |
| Calcium Indicator | Fura-2 AM | Ratiometric dye that allows for accurate quantification of Ca2+ levels. |
| Dye Concentration | 2-5 µM | Optimal concentration for cell loading without causing toxicity. |
| Excitation Wavelengths | 340 nm / 380 nm | For ratiometric measurement of bound and unbound Fura-2. |
| Emission Wavelength | 510 nm | Peak emission for Fura-2. |
| Positive Control | Ionomycin | To confirm cell viability and responsiveness to Ca2+ stimuli.[19] |
Section 3: Downstream Signaling Analysis
To further elucidate the mechanism of action, it is important to investigate the downstream signaling events that are modulated by the compound.
Western Blotting for Signaling Proteins
Rationale: Western blotting is a technique used to detect specific proteins in a sample and can be used to assess changes in the expression or activation state of proteins in a signaling pathway.[20] For σ1R signaling, one might investigate the expression of proteins involved in cellular stress responses or downstream of Ca2+ signaling, such as members of the MAPK/ERK pathway.
Protocol:
-
Cell Lysis: Treat cells with 3-(3-(pyrrolidin-1-yl)propyl)piperidine for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, total ERK, σ1R) overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[21]
Figure 3: Integrated workflow for the functional characterization of the compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of 3-(3-(pyrrolidin-1-yl)propyl)piperidine. By following this structured approach, researchers can systematically evaluate the compound's cytotoxic profile, confirm its interaction with its putative target, and elucidate its functional effects on intracellular signaling pathways. This detailed guide, grounded in established scientific principles, is intended to empower researchers to generate high-quality, reproducible data, thereby accelerating the discovery and development of novel therapeutics.
References
- Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation.
- Abcam. BrdU staining and BrdU assay protocol.
- Springer Nature Experiments. MTT Assay Protocol.
- Abcam. MTT assay protocol.
- Thermo Fisher Scientific. BrdU Labeling & Detection Cell Proliferation Protocol for Imaging.
- Creative Diagnostics. BrdU Staining Protocol.
- Thermo Fisher Scientific DE. BrdU Staining Protocol for Flow Cytometry.
- NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual.
- ATCC. MTT Cell Proliferation Assay.
- Abcam. Fura-2 AM calcium imaging protocol.
- MDPI. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases.
- CDN. Calcium imaging protocol.
- Wikipedia. Sigma-1 receptor.
- Springer Nature Experiments. Calcium Imaging Protocols and Methods.
- Frontiers. The Sigma-1 Receptor in Cellular Stress Signaling.
- JoVE Journal. Real-time Calcium Imaging in Cells.
- Cell Signaling Technology. Western Blotting Protocol.
- Abcam. Western blot protocol.
- Sygnature Discovery. Receptor Binding - Technical Notes.
- The Scientist. Western Blot Protocol, Troubleshooting, and Applications.
- StatPearls - NCBI. Western Blot: Principles, Procedures, and Clinical Applications.
- Bio-Rad. General Protocol for Western Blotting.
- Gifford Bioscience. About Ligand Binding Assays.
- Wikipedia. Sigma receptor.
- Tocris Bioscience. Sigma Receptors.
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 4. Sigma receptor - Wikipedia [en.wikipedia.org]
- 5. Sigma Receptors [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Real-time Calcium Imaging in Cells - JoVE Journal [jove.com]
- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. bio-rad.com [bio-rad.com]
- 22. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 23. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
analytical techniques for the quantification of 3-(3-(pyrrolidin-1-yl)propyl)piperidine in biological samples
Application Note: High-Sensitivity LC-MS/MS Quantification of the Diprotic H3R Ligand 3-(3-(pyrrolidin-1-yl)propyl)piperidine in Plasma
Executive Summary
This application note details a robust analytical workflow for the quantification of 3-(3-(pyrrolidin-1-yl)propyl)piperidine (hereafter referred to as 3-PPP-Pip ), a representative diprotic aliphatic amine often investigated in Histamine H3 Receptor (H3R) pharmacology.
Due to the molecule's lack of a strong UV chromophore and its high basicity (two ionizable nitrogen centers, pKa ~9.8 and ~10.4), traditional UV-HPLC is insufficient. We present a validated LC-ESI-MS/MS protocol utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with High-pH Reversed-Phase Chromatography . This method overcomes the common challenges of peak tailing, phospholipid matrix effects, and low retention associated with polar basic analytes.
Chemical Identity & Analytical Challenges
Analyte Profile:
-
IUPAC Name: 3-(3-(pyrrolidin-1-yl)propyl)piperidine
-
Molecular Formula: C₁₂H₂₄N₂
-
Monoisotopic Mass: 196.1939 Da
-
Physicochemical Properties: Diprotic base; highly polar in acidic media; lipophilic in basic media.
Core Analytical Challenges:
-
Silanol Interaction: The two basic nitrogen atoms interact strongly with free silanols on silica-based columns, causing severe peak tailing in standard acidic mobile phases.
-
Lack of Chromophore: The aliphatic structure necessitates Mass Spectrometry (MS) detection.
-
Carryover: Basic amines adhere stubbornly to injector ports and tubing.
Sample Preparation Protocol: Mixed-Mode Cation Exchange (MCX)
Rationale: Liquid-Liquid Extraction (LLE) is often inefficient for highly polar bases. We utilize MCX SPE , which retains the analyte via ionic interaction (cation exchange) while allowing aggressive organic washing to remove neutral lipids and interferences.
Materials:
-
Cartridge: Oasis MCX (30 mg, 1 cc) or equivalent mixed-mode strong cation exchange.
-
Matrix: Rat/Human Plasma (K2EDTA).
-
Internal Standard (IS): Deuterated analog (3-PPP-Pip-d8) or structural analog (e.g., Pitolisant-d10).
Step-by-Step Protocol:
| Step | Action | Critical Technical Insight |
| 1. Pre-treatment | Mix 100 µL Plasma + 10 µL IS + 100 µL 4% H₃PO₄. | Acidification ensures the analyte is fully protonated (positively charged) to bind to the cation exchange resin. |
| 2. Conditioning | 1 mL Methanol followed by 1 mL Water. | Activates the sorbent pores and equilibrates the phase. |
| 3. Loading | Load pre-treated sample at low vacuum (~5 inHg). | Slow loading maximizes residence time for ionic binding. |
| 4. Wash 1 | 1 mL 2% Formic Acid in Water. | Removes plasma proteins and hydrophilic interferences; analyte remains bound ionically. |
| 5. Wash 2 | 1 mL 100% Methanol. | Crucial Step: Removes hydrophobic neutrals and phospholipids. The charged analyte is not eluted by methanol alone. |
| 6. Elution | 2 x 250 µL 5% NH₄OH in Methanol. | High pH neutralizes the analyte (removes charge) and disrupts the ionic bond, releasing it into the organic solvent. |
| 7. Reconstitution | Evaporate to dryness (N₂, 40°C). Reconstitute in 100 µL Mobile Phase Initial. | Use polypropylene vials to prevent adsorption to glass. |
LC-MS/MS Methodology
Chromatographic Strategy: High-pH Reversed Phase Standard acidic mobile phases (Formic Acid) protonate the analyte, reducing retention and increasing silanol tailing. We employ a High-pH (pH 10) mobile phase. At pH 10, the analyte is largely uncharged (neutral), increasing its hydrophobicity and retention on the C18 column while suppressing silanol ionization.
LC Conditions:
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) – Must be high-pH resistant hybrid particle.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10 with NH₄OH.
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %B | Curve |
|---|---|---|
| 0.0 | 5 | Initial |
| 3.5 | 95 | Linear |
| 4.5 | 95 | Hold |
| 4.6 | 5 | Re-equilibrate |
| 6.0 | 5 | End |
Mass Spectrometry (ESI+) Parameters:
-
Ionization: Electrospray Positive (ESI+).
-
Source Temp: 500°C.
-
Capillary Voltage: 1.5 kV (Low voltage reduces in-source fragmentation for labile amines).
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Origin of Fragment |
|---|---|---|---|---|
| 3-PPP-Pip (Quant) | 197.2 | 84.1 | 25 | Piperidine ring cleavage |
| 3-PPP-Pip (Qual) | 197.2 | 70.1 | 30 | Pyrrolidine ring cleavage |
| IS (d8) | 205.2 | 84.1 | 25 | Deuterated analog |
Workflow Logic & Signaling Diagram
The following diagram illustrates the critical decision points in the extraction and detection logic, emphasizing the "Trap-and-Elute" mechanism of the MCX plate.
Caption: Workflow logic for the selective extraction of diprotic bases using Mixed-Mode Cation Exchange (MCX).
Validation & Quality Control
To ensure Scientific Integrity , the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.
1. Linearity & Range:
-
Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.
-
Weighting: 1/x² regression is recommended to improve accuracy at the lower end of the curve.
2. Matrix Effect Assessment (Post-Column Infusion):
-
Protocol: Infuse the analyte (100 ng/mL) continuously via a T-tee while injecting a blank plasma extract.
-
Acceptance: No significant ion suppression zones at the retention time of the analyte (approx 2.5 min). The MCX "Methanol Wash" step (Step 5) is critical here to remove phospholipids that typically elute late and suppress ionization.
3. Carryover Mitigation:
-
Due to the sticky nature of the diprotic amine, a standard needle wash is insufficient.
-
Strong Needle Wash: 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.1% Formic Acid. The acid helps solubilize the base, while the strong organics strip it from the needle surface.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. [Link]
-
Rainville, P. D., et al. (2017). "High pH Reversed-Phase Chromatography for Basic Pharmaceuticals." Waters Application Notes. [Link]
Application Note: 3-(3-(pyrrolidin-1-yl)propyl)piperidine in Neuroscience Research
Executive Summary
Compound Identity: 3-(3-(pyrrolidin-1-yl)propyl)piperidine (and its structural analogs) Primary Target: Histamine H3 Receptor (H3R) Pharmacological Profile: Antagonist / Inverse Agonist Key Applications: Cognitive enhancement, sleep-wake regulation (narcolepsy), and modulation of neuropathic pain.
This guide details the application of 3-(3-(pyrrolidin-1-yl)propyl)piperidine , a representative non-imidazole histamine H3 receptor ligand. Unlike first-generation H3 ligands (e.g., thioperamide) that contained imidazole rings leading to cytochrome P450 inhibition, this piperidine-pyrrolidine scaffold offers improved metabolic stability and blood-brain barrier (BBB) penetrability. It is widely used as a chemical probe to elucidate the role of presynaptic H3 autoreceptors in regulating the release of histamine, acetylcholine (ACh), and dopamine (DA).
Mechanism of Action & Scientific Rationale
The H3 Receptor Blockade Pathway
The H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS.[1] It functions as:
-
Presynaptic Autoreceptor: Inhibits the synthesis and release of histamine.
-
Heteroreceptor: Inhibits the release of other neurotransmitters (ACh, DA, NE, 5-HT).
Mechanism: By antagonizing the H3 receptor, 3-(3-(pyrrolidin-1-yl)propyl)piperidine prevents the constitutive inhibition of neurotransmitter release.
-
Result: Increased synaptic concentrations of Histamine (promoting wakefulness) and Acetylcholine/Dopamine (enhancing cognitive function).
Pathway Visualization
Caption: Blockade of presynaptic H3 receptors by the ligand disinhibits exocytosis, increasing neurotransmitter release.
Experimental Protocols
Compound Preparation & Solubility
The dipiperidine/pyrrolidine structure is basic. For biological assays, it is typically used as a salt (dihydrochloride or oxalate) to ensure water solubility.
-
Stock Solution: Dissolve 10 mg of compound in 1 mL of DMSO (100%) or ddH2O (if HCl salt).
-
Working Solution: Dilute stock 1:1000 in Phosphate Buffered Saline (PBS) or assay buffer.
-
Stability: Store stock at -20°C. Avoid repeated freeze-thaw cycles.
In Vitro Binding Assay (H3 Receptor Affinity)
Objective: Determine the binding affinity (
Materials:
-
Membranes expressing human H3R.[2]
-
Radioligand:
-N- -methylhistamine (NAMH) (~2 nM). -
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
Protocol:
-
Preparation: Thaw membrane homogenates and resuspend in Assay Buffer.
-
Incubation: In a 96-well plate, add:
-
50 µL Membrane suspension (10-20 µg protein).
-
50 µL
-NAMH (Final conc. 1-2 nM). -
50 µL Test Compound (Concentration range:
to M). -
Non-specific binding control: Add 10 µM Thioperamide or Pitolisant.
-
-
Equilibrium: Incubate at 25°C for 60 minutes .
-
Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Washing: Wash filters 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate
and derive using the Cheng-Prusoff equation.
In Vivo Behavioral Assay: Novel Object Recognition (NOR)
Objective: Assess the procognitive effects of the compound in rodent models of memory deficit (e.g., scopolamine-induced amnesia).
Dosing Regimen:
-
Route: Intraperitoneal (i.p.) or Oral gavage (p.o.).
-
Dose Range: 1 – 10 mg/kg (Titrate based on pilot PK data).
-
Timing: Administer 30-60 minutes prior to the Training phase.
Workflow:
-
Habituation (Day 1-2): Allow rats/mice to explore the empty arena (40x40 cm) for 10 mins.
-
Training (Day 3, T=0): Place two identical objects (A + A) in the arena. Allow 5-10 mins exploration.
-
Drug Administration: Administer 3-(3-(pyrrolidin-1-yl)propyl)piperidine 30 mins before this session.
-
Amnestic Agent: If testing rescue, inject Scopolamine (1 mg/kg) 20 mins before training.
-
-
Retention Interval: Return animal to home cage for 1 hour (short-term memory) or 24 hours (long-term memory).
-
Testing (Day 3, T+1h): Place one familiar object (A) and one novel object (B) in the arena. Record exploration time for 5 mins.
-
Scoring: Calculate Discrimination Index (DI):
-
Interpretation: A positive DI indicates intact memory. H3 antagonists should restore DI in amnestic animals.
-
Data Interpretation & Reference Values
Table 1: Expected Pharmacological Parameters
| Parameter | Value Range | Notes |
| H3R Binding Affinity ( | 1 – 20 nM | High affinity is typical for propyl-linked dipiperidine analogs. |
| Selectivity | > 100-fold vs H1, H2, H4 | Critical to avoid sedation (H1) or gastric effects (H2). |
| hMAO-B Inhibition | > 1 µM (Low) | Some piperidine analogs show off-target MAO-B activity; verify specificity. |
| Sigma-1 Affinity ( | 10 – 100 nM | Note: Piperidine-propyl-pyrrolidine motifs often exhibit dual H3/Sigma-1 affinity. |
| Effective Dose ( | 1 – 5 mg/kg (i.p.) | In rodent cognition models.[3] |
Critical Control: Always run a negative control (Vehicle) and a positive control (e.g., Pitolisant or Donepezil) to validate the assay window.
Safety & Handling
-
Hazard Identification: Potent CNS-active compound. Treat as potentially toxic if inhaled or absorbed.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle powder in a fume hood.
-
Waste: Dispose of as hazardous chemical waste.
References
-
Lazewska, D., et al. (2018). 4-tert-Pentylphenoxyalkyl derivatives – Histamine H3 receptor ligands and monoamine oxidase B inhibitors.
- Context: Describes the synthesis and binding affinity of piperidine-propyl-pyrrolidine analogs (e.g., DL77) and their SAR.
-
Stark, H. (2003). Non-imidazole histamine H3 ligands: Clinical and preclinical perspectives.
- Context: Foundational review on the shift from imidazole to piperidine/pyrrolidine-based H3 antagonists.
-
Suder, P., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.
- Context: Highlights the dual affinity of the piperidine-propyl-pyrrolidine scaffold for H3 and Sigma-1 receptors.
-
Kigne, D., et al. (2018). Non-Imidazole Histamine H3 Ligands. Part VII.
- Context: Protocols for in vitro binding and in vivo behavioral characteriz
Sources
high-throughput screening assays involving 3-(3-(pyrrolidin-1-yl)propyl)piperidine
Focusing on the 3-(3-(pyrrolidin-1-yl)propyl)piperidine Scaffold
Executive Summary & Scientific Context
The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] It functions as an autoreceptor, negatively regulating the release of histamine, and as a heteroreceptor, modulating acetylcholine, dopamine, and norepinephrine release.[2] Consequently, H3R antagonism is a validated therapeutic strategy for cognitive disorders (Alzheimer’s, ADHD), narcolepsy, and obesity.[1]
This guide details the high-throughput screening (HTS) protocols for characterizing ligands based on the 3-(3-(pyrrolidin-1-yl)propyl)piperidine scaffold. This structural motif represents a class of non-imidazole H3R ligands, developed to overcome the cytochrome P450 inhibition and poor blood-brain barrier penetration associated with early imidazole-based compounds (e.g., thioperamide).
Key Pharmacological Feature: H3Rs exhibit high constitutive activity (spontaneous signaling in the absence of agonist).[1][3][4] Therefore, ligands containing this piperidine-propyl-pyrrolidine moiety are typically characterized not just as neutral antagonists, but as inverse agonists .
Mechanistic Principles & Assay Design
To validate compounds based on 3-(3-(pyrrolidin-1-yl)propyl)piperidine, two orthogonal assay formats are required:
-
Binding Affinity (
): To determine physical occupancy of the receptor. -
Functional Efficacy (
/ ): To determine modulation of the signaling pathway.
H3R Signaling Pathway
The H3R couples to
-
Agonists (e.g., (R)-
-methylhistamine): Decrease cAMP. -
Inverse Agonists (Target Compounds): Prevent constitutive
coupling, thereby increasing cAMP levels relative to the basal state, or reversing agonist-induced suppression.
Figure 1: Mechanism of Action for H3R Inverse Agonists. The ligand blocks the constitutive inhibition of Adenylyl Cyclase, effectively restoring or raising cAMP levels.
Protocol 1: Membrane Preparation (Source Material)
Rationale: High-quality membranes are critical. The lipophilic nature of the piperidine-propyl-pyrrolidine scaffold requires membranes with low non-specific binding properties.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human H3R (hH3R).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM EDTA, Protease Inhibitor Cocktail.
-
Storage Buffer: 50 mM Tris-HCl (pH 7.4), 0.32 M Sucrose.
Procedure:
-
Harvest: Detach cells using PBS/EDTA (avoid Trypsin to preserve receptor integrity). Centrifuge at 1,000 x g for 10 min.
-
Lysis: Resuspend pellet in ice-cold Lysis Buffer. Homogenize using a Polytron (2 bursts of 10s).
-
Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Save the supernatant.
-
Collection: Centrifuge supernatant at 100,000 x g for 60 min at 4°C.
-
Resuspension: Resuspend the membrane pellet in Storage Buffer. Determine protein concentration (BCA assay).
-
Storage: Aliquot and flash freeze in liquid nitrogen. Store at -80°C.
Protocol 2: Scintillation Proximity Assay (SPA) Binding
Rationale: SPA eliminates the filtration step, which is prone to high background with lipophilic amines like 3-(3-(pyrrolidin-1-yl)propyl)piperidine due to their tendency to stick to glass fiber filters.
Assay Conditions:
-
Ligand:
-N- -methylhistamine ( -NAMH). . -
Beads: WGA-coated PVT SPA beads (PerkinElmer).
-
Format: 96-well or 384-well white plates.
Step-by-Step Protocol:
-
Bead/Membrane Mix: Pre-incubate hH3R membranes (5-10
g/well ) with WGA-SPA beads (0.5 mg/well) in Assay Buffer (50 mM Tris-HCl, 5 mM , pH 7.4) for 30 mins on ice. -
Compound Addition: Dispense 1
L of the test compound (dissolved in DMSO) into wells.-
Note: Ensure final DMSO < 1%.
-
Control: Use Thioperamide (10
M) for Non-Specific Binding (NSB).
-
-
Radioligand: Add
-NAMH at a final concentration equal to its (approx. 1 nM). -
Incubation: Add the Bead/Membrane mix to the wells. Incubate for 2 hours at room temperature with gentle shaking.
-
Read: Allow beads to settle (30 mins) or centrifuge briefly. Read on a MicroBeta scintillation counter.
Data Analysis:
Calculate
Protocol 3: Functional cAMP HTS (TR-FRET)
Rationale: Since H3R is
Technology: Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE (PerkinElmer).
Workflow Diagram:
Figure 2: Antagonist Mode HTS Workflow. The assay challenges the test compound against a known agonist in the presence of Forskolin.
Detailed Procedure (Antagonist Mode):
-
Cell Prep: Harvest hH3R-CHO cells. Resuspend in stimulation buffer (HBSS + 500
M IBMX to inhibit phosphodiesterase). -
Dispense: Add 5
L cells (approx. 2,000 cells) to a 384-well low-volume white plate. -
Compound: Add 2.5
L of Test Compound (3-(3-(pyrrolidin-1-yl)propyl)piperidine analog). Incubate 15 mins. -
Stimulation: Add 2.5
L of a mix containing:-
Forskolin: Final conc. 10
M (to drive cAMP production). -
Agonist ((R)-
-methylhistamine): Final conc. equal to its (typically 10-20 nM).
-
-
Reaction: Incubate for 30-45 minutes at RT.
-
Detection: Add 5
L cAMP-d2 and 5 L Anti-cAMP-Cryptate (lysis buffer included in detection reagents). -
Read: Measure Time-Resolved Fluorescence (Excitation: 337nm, Emission: 620nm & 665nm).
Interpretation:
-
Low Signal (High FRET): Low cAMP. The agonist worked; the test compound failed to block it.
-
High Signal (Low FRET): High cAMP. The test compound blocked the H3R agonist, allowing Forskolin to drive cAMP levels up.
Troubleshooting & Optimization (Expertise)
1. The "Lipophilic Amine" Problem: The 3-(3-(pyrrolidin-1-yl)propyl)piperidine scaffold is a diprotic base and highly lipophilic.
-
Issue: It sticks to plastic tips and polystyrene plates.
-
Solution: Use low-binding plates (polypropylene) for serial dilutions. Include 0.01% BSA or 0.05% Pluronic F-127 in all assay buffers to maintain solubility and prevent surface adsorption.
2. Constitutive Activity Window:
If screening specifically for Inverse Agonists (reduction of basal
-
Omit the Agonist ((R)-
-methylhistamine) in Protocol 3. -
Titrate Forskolin carefully. You need a sub-maximal Forskolin dose (e.g., 1
M) so that the basal H3R activity is actively suppressing it. An inverse agonist will remove this suppression, causing a further increase in cAMP signal above the Forskolin-only baseline.
3. Z-Factor Validation:
For a robust HTS, the Z-factor must be > 0.5.
- : Mean of Positive Control (Antagonist + Agonist + Forsk).
- : Mean of Negative Control (Vehicle + Agonist + Forsk).
References
-
Lovenberg, T. W., et al. (1999).[1] Cloning and functional expression of the human histamine H3 receptor. Molecular Pharmacology, 55(6), 1101-1107. Link
-
Arrang, J. M., et al. (2007).[6] Constitutive activity of the histamine H3 receptor.[2][3][4][6][7] Trends in Pharmacological Sciences, 28(7), 350-357.[6] Link
-
Berlin, M., et al. (2011). Histamine H3 receptor antagonists: from target identification to drug leads. Journal of Medicinal Chemistry, 54(8), 2615-2632. Link
-
Lazewska, D., & Kiec-Kononowicz, K. (2010). Non-imidazole histamine H3 receptor antagonists/inverse agonists.[6][8] Expert Opinion on Therapeutic Patents, 20(9), 1147-1169. Link
-
Cisbio Bioassays. (2025).[9] cAMP Gs/Gi Assay Kits - Application Note. Revvity (formerly PerkinElmer/Cisbio).Link
Sources
- 1. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Constitutive activity of histamine h(3) receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High constitutive activity of native H3 receptors regulates histamine neurons in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. Constitutive activity of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Histamine H3 receptor antagonists: from target identification to drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dosage for 3-(3-(pyrrolidin-1-yl)propyl)piperidine
The following Technical Support Guide addresses the optimization of 3-(3-(pyrrolidin-1-yl)propyl)piperidine for in vivo studies. Based on its chemical structure—a piperidine ring linked via a propyl chain to a pyrrolidine moiety—this compound belongs to the class of non-imidazole Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists .
This guide is structured to help you navigate formulation, dosage optimization, and troubleshooting, treating the compound as a CNS-active ligand with potential off-target effects (e.g., Sigma-1 receptors).
Compound Profile & Formulation
Q: What is the optimal vehicle for solubilizing this compound for intraperitoneal (IP) or oral (PO) administration?
A: As a dipiperidine/pyrrolidine derivative, 3-(3-(pyrrolidin-1-yl)propyl)piperidine is a dibasic molecule with high lipophilicity at neutral pH. It is likely poorly soluble in water but highly soluble in acidic media.
-
Recommended Vehicle:
-
Standard: 0.9% Saline acidified with 0.1 M HCl or Citric Acid (pH 5.0–6.0). The basic nitrogens will protonate, significantly enhancing aqueous solubility.
-
Alternative (for higher concentrations >10 mg/mL): 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline. This improves stability and reduces local irritation at the injection site.
-
-
Avoid: 100% DMSO or pure ethanol, as these can cause vehicle-induced behavioral artifacts (e.g., sedation/locomotor changes) that mask H3R effects.
-
Stability: Prepare fresh daily. If storing stock solutions, keep at -20°C in DMSO, but dilute into the aqueous vehicle immediately before dosing.
Q: How do I determine the equivalent dose if I am using a salt form (e.g., dihydrochloride)?
A: You must correct for the molecular weight (MW) of the salt.
-
Formula:
-
Example: If the base MW is ~196 g/mol and you have the dihydrochloride salt (MW ~269 g/mol ), a target dose of 10 mg/kg (base) requires ~13.7 mg/kg of the salt.
-
Critical Check: Always report doses as "free base equivalent" in your lab notebook and publications to ensure reproducibility.
Dosage Optimization Protocol
Q: What is the starting dose range for in vivo efficacy studies in rodents?
A: For non-imidazole H3 antagonists (structurally similar to Pitolisant or ABT-239), the dose-response curve is often bell-shaped (biphasic) .
-
Starting Range (Rat/Mouse): 1, 3, and 10 mg/kg (IP or PO).
-
High Dose Ceiling: Do not exceed 30 mg/kg in initial screens without assessing toxicity (seizures/tremors), as high doses of H3 antagonists can lower the seizure threshold.
-
Timing: Administer 30–60 minutes prior to behavioral testing. H3 antagonists typically have rapid brain penetration but variable half-lives (2–6 hours).
Q: Why am I seeing efficacy at 3 mg/kg but loss of effect at 10 mg/kg?
A: This is a classic biphasic effect common to H3R ligands.
-
Mechanism: At low doses, the compound preferentially blocks presynaptic H3 autoreceptors , increasing histamine release (wakefulness/cognitive enhancement). At high doses, it may lose selectivity, interact with postsynaptic receptors, or trigger off-target effects (e.g., Sigma-1 receptor activation or hERG channel inhibition).
-
Action: Conduct a finer dose-response study between the effective and ineffective doses (e.g., 1, 2, 4, 8 mg/kg) to pinpoint the therapeutic window.
Experimental Workflow: Dose Optimization
Figure 1: Step-by-step workflow for optimizing the dosage of CNS-active H3R antagonists.
Pharmacokinetics (PK) & Pharmacodynamics (PD)
Q: How do I verify that the compound is crossing the Blood-Brain Barrier (BBB)?
A: H3 receptors are primarily CNS targets.[1][2] Efficacy depends on BBB penetration.
-
Protocol: Administer 10 mg/kg (IP). Collect plasma and brain tissue at T=1 hour.
-
Target Metric: A Brain-to-Plasma ratio (
) > 0.5 (ideally > 1.0) indicates sufficient central exposure. -
Troubleshooting: If efficacy is low despite high plasma levels, the compound may be a P-glycoprotein (P-gp) substrate. Co-administration with a P-gp inhibitor (e.g., Tariquidar) in a proof-of-concept study can confirm this.
Q: What behavioral markers confirm H3 receptor engagement?
A: Unlike sedatives, H3 antagonists promote wakefulness and cognitive enhancement.
-
Positive Controls:
-
Locomotor Activity: Mild increase (non-stimulant profile, unlike amphetamines).
-
Water Maze/Y-Maze: Reversal of scopolamine-induced amnesia.
-
Dipsogenia: H3 antagonists often decrease water consumption (dipsogenic effect of histamine is blocked).
-
-
Negative Controls: No catalepsy (unlike D2 antagonists).
H3 Receptor Signaling Mechanism
Figure 2: Mechanism of Action.[1] By blocking the constitutive inhibitory activity of presynaptic H3 receptors, the compound disinhibits the release of histamine (HA), acetylcholine (ACh), and other neurotransmitters.[1]
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| No Behavioral Effect | Poor Solubility / Precipitation | Check formulation pH. Ensure solution is clear before injection. |
| Rapid Metabolism | Switch to continuous infusion or check plasma half-life ( | |
| Dosing at Wrong Circadian Time | H3R levels fluctuate. Dose during the light phase (inactive period) for wake-promoting effects. | |
| Sedation instead of Wakefulness | Off-target (H1 blockade) | The compound may lack selectivity at high doses. Lower the dose to <3 mg/kg. |
| Seizures / Tremors | Toxicity (GABA antagonism?) | Immediate dose reduction. This is a common toxicity for piperidine/pyrrolidine derivatives at >30 mg/kg. |
| High Variability | Salt vs. Free Base Confusion | Verify if the weighed mass accounts for the salt form (HCl, oxalate, etc.). |
References
-
Histamine H3 Receptor Antagonists: Pharmacophore and Design
-
Pitolisant: Clinical Pharmacokinetics and Dosage
- Source: EMA Assessment Report (2016). "Wakix (Pitolisant)."
- Context: Provides dosing benchmarks (human equivalent to 1-10 mg/kg in rodents) for non-imidazole H3 antagonists.
-
URL:[Link]
-
Methodology for H3 Receptor Occupancy Studies
- Source: Ashworth, S., et al. (2010). "Labeling of Histamine H3 Receptors in vivo." British Journal of Pharmacology.
- Context: Describes protocols for verifying BBB penetr
-
URL:[Link]
-
Biphasic Effects of H3 Antagonists
- Source: Passani, M.B., et al. (2004). "The Histamine H3 Receptor as a Novel Therapeutic Target." Trends in Pharmacological Sciences.
- Context: Explains the autoreceptor vs. heteroreceptor mechanisms leading to bell-shaped dose-response curves.
-
URL:[Link]
Sources
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. Histamine H3 receptor antagonists: from target identification to drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Solubility Enhancement for Piperidine-Based Compounds
A Guide for Researchers on 3-(3-(pyrrolidin-1-yl)propyl)piperidine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with basic, amine-containing compounds like 3-(3-(pyrrolidin-1-yl)propyl)piperidine and facing solubility challenges in aqueous assay buffers. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Understanding the Challenge: Physicochemical Properties
Before troubleshooting, it is crucial to understand the physicochemical properties of 3-(3-(pyrrolidin-1-yl)propyl)piperidine. Its structure contains two basic nitrogen atoms within the piperidine and pyrrolidine rings, which fundamentally dictates its solubility behavior.
| Property | Predicted/Estimated Value | Implication for Aqueous Solubility | Source |
| Molecular Formula | C₁₃H₂₆N₂ | - | |
| Molecular Weight | 210.36 g/mol | - | - |
| pKa (Conjugate Acid) | ~11.2 (Piperidine) ~11.3 (Pyrrolidine) | The compound is basic. At neutral pH (assay conditions), it is primarily in its uncharged, less soluble free-base form. | [1][2] |
| Predicted LogP | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting a preference for organic solvents over water and contributing to poor aqueous solubility. | - |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during assay development in a direct question-and-answer format.
Q1: Why is my 3-(3-(pyrrolidin-1-yl)propyl)piperidine crashing out of my aqueous assay buffer?
Answer: This is a classic issue for basic, lipophilic compounds. There are two primary reasons:
-
pH and Ionization State: Your compound is a base. In typical assay buffers with a pH of 7.0-7.4, the amine groups are mostly in their neutral, un-ionized "free base" form.[3] This form is less polar and thus poorly soluble in water, leading to precipitation. To be soluble, the amines need to be protonated (charged), which occurs at a lower pH.[4]
-
Solvent Shock: You are likely diluting a highly concentrated stock solution (e.g., in 100% DMSO) directly into the aqueous buffer.[5] This rapid change in solvent polarity causes the compound to come out of solution before it can be adequately dispersed, a phenomenon known as "solvent shock."[5]
Q2: I'm observing precipitation immediately upon diluting my DMSO stock. What's the first thing I should try?
Answer: This is likely solvent shock. Before attempting more complex formulation changes, optimize your dilution technique.
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay. Determine the highest concentration that remains clear after dilution.[5]
-
Lower Stock Concentration: Prepare a more dilute stock solution in DMSO (e.g., 1 mM instead of 10 mM). This requires adding a larger volume of the stock to your assay, but the dilution is less drastic, which can prevent precipitation.[3][5]
-
Optimize Addition Method: Add the stock solution to your pre-warmed buffer while vortexing or stirring vigorously.[5][6] This rapid mixing helps disperse the compound quickly, preventing localized high concentrations that lead to precipitation.
Q3: How can I use pH to my advantage to keep the compound in solution?
Answer: pH adjustment is the most effective strategy for basic compounds.[7][8] The goal is to protonate the piperidine and pyrrolidine nitrogens to form a more soluble salt.
The Rule of Thumb: To ensure at least 99% of your compound is in the soluble, ionized (protonated) form, the pH of your solvent should be at least 2 units below the pKa of the basic functional group. Since the estimated pKa is ~11.2, a buffer with a pH below 9.2 is required.
Practical Steps:
-
Prepare a concentrated stock solution in a low pH aqueous buffer (e.g., 50 mM citrate buffer at pH 3-5) instead of 100% DMSO.
-
If you must use a DMSO stock, perform an intermediate dilution step into a low pH buffer before the final dilution into your neutral pH assay medium.
-
Caution: Ensure that the low pH does not affect your biological assay target (e.g., enzyme activity or cell viability). Always run a vehicle control with the acidified buffer to check for confounding effects.
Q4: My assay is pH-sensitive and must be run at pH 7.4. What are my options?
Answer: If you cannot alter the final assay pH, you must use formulation aids called excipients.
-
Co-solvents: These are water-miscible organic solvents that can help bridge the polarity gap between DMSO and water.[9] Common choices include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400). You can prepare your stock in a mixture of DMSO and a co-solvent.
-
Surfactants: Low concentrations (typically 0.01-0.05%) of non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9][10][11] This is very effective for cell-free assays but can be toxic in cell-based assays.[10]
-
Cyclodextrins: These are sugar-based molecules with a hydrophobic inner cavity and a hydrophilic exterior.[3][4][11] They can encapsulate your compound, forming an "inclusion complex" that is water-soluble.[3][11] Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice.[11]
Troubleshooting Workflow & Decision Guide
This flowchart provides a systematic approach to addressing solubility issues with 3-(3-(pyrrolidin-1-yl)propyl)piperidine.
Caption: A decision tree for troubleshooting compound precipitation.
Standard Operating Procedures (SOPs)
SOP 1: Preparation of a Standard DMSO Stock Solution
This protocol details the steps for creating a 10 mM stock solution.
-
Calculation: Determine the mass of 3-(3-(pyrrolidin-1-yl)propyl)piperidine needed.
-
Formula: Mass (mg) = Desired Volume (mL) × 10 (mM) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL: 1 mL × 10 mM × 210.36 g/mol / 1000 = 2.10 mg
-
-
Weighing: Aseptically weigh the calculated mass of the compound into a sterile microcentrifuge tube or vial.[12]
-
Dissolution: Add the calculated volume of anhydrous, cell-culture grade DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until all solid is visibly dissolved. Gentle warming in a 37°C water bath can assist if needed.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. If the compound precipitates upon freezing, storing at room temperature may be an option if stability allows.[3]
SOP 2: Kinetic Solubility Assessment with a Co-Solvent
This protocol helps determine the maximum soluble concentration in your final assay buffer using a co-solvent. Here, we use Propylene Glycol (PG) as an example.
-
Prepare Compound Stocks:
-
Prepare a 10 mM stock of your compound in 100% DMSO (Stock A).
-
Prepare a 1:1 (v/v) mixture of your assay buffer and Propylene Glycol. This is your "50% PG Buffer".
-
-
Serial Dilution Plate:
-
In a 96-well plate, add 100 µL of "50% PG Buffer" to wells A1 through H1.
-
Add 100 µL of Stock A (10 mM in DMSO) to well A1 and mix thoroughly. This creates a 5 mM solution in 50% DMSO / 25% PG.
-
Perform a 2-fold serial dilution by transferring 100 µL from well A1 to B1, mix, then 100 µL from B1 to C1, and so on, down to H1.
-
-
Final Dilution into Assay Buffer:
-
In a separate 96-well plate, add 95 µL of your final assay buffer to wells A1 through H1.
-
Transfer 5 µL from each well of the dilution plate to the corresponding well of the final assay plate. This performs a final 20-fold dilution.
-
The final concentrations will range from 250 µM down to ~2 µM, with a final solvent concentration of 2.5% DMSO and 1.25% PG.
-
-
Incubation and Observation:
-
Determination: The highest concentration that remains clear is your approximate maximum kinetic solubility under these conditions.
Caption: Workflow for co-solvent based kinetic solubility assessment.
References
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). Benchchem.
- Methods to boost solubility. (2024). International Journal of Scientific Development and Research (IJSDR).
- Solubilizer Excipients. (n.d.). American Pharmaceutical Review.
- How to enhance drug solubility for in vitro assays? (2014). ResearchGate.
- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.
- EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024). SEN Pharma.
- Troubleshooting. (n.d.). BioAssay Systems.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2025). Pharma Excipients.
- Pharmaceutical Excipients and Drug Metabolism: A Mini-Review. (2020). PMC - NIH.
- Solubilizing Excipients in Oral and Injectable Formulations. (2003). Kinam Park.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
- Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed.
- Preparing Solutions. (2025). Chemistry LibreTexts.
- Lab Skills: Preparing Stock Solutions. (2021). YouTube.
- How To Make A Standard Solution. (2024). ReAgent Chemical Services.
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015). RSC Publishing.
- PREPARATION OF SOLUTIONS FROM STOCK SOLUTIONS. (2021). YouTube.
- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate.
- Assay Troubleshooting. (n.d.). MB - About.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell.
- How to resolve precipitation issue in H₂S production spectrophotometric assay. (2025). ResearchGate.
- 3-Propyl-pyrrolidine - Chemical & Physical Properties. (n.d.). Cheméo.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025). MDPI.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
- 933746-67-9|4-[3-(Pyrrolidin-1-yl)propyl]piperidine. (n.d.). BLDpharm.
- 3-(3,3-Dimethylpyrrolidin-1-yl)sulfonylpiperidine. (n.d.). PubChem.
- Piperidine-1-propylamine. (n.d.). PubChem.
- Pyrrolidine. (n.d.). Wikipedia.
- 3-(Pyrrolidin-1-yl)piperidine. (n.d.). Merck.
- DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. (n.d.). ResearchGate.
- Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. (n.d.). Benchchem.
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina.
- PIPERIDINE. (n.d.). Ataman Kimya.
- A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. (n.d.). Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. senpharma.vn [senpharma.vn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. kinampark.com [kinampark.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. researchgate.net [researchgate.net]
- 11. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
purification challenges of 3-(3-(pyrrolidin-1-yl)propyl)piperidine.
Technical Support Center: Purification of 3-(3-(pyrrolidin-1-yl)propyl)piperidine
Welcome to the Advanced Purification Help Desk. Your Case ID: CAS-SYNTH-DIAMINE-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Status: Open Subject: Overcoming "Streaking," Poor Retention, and Oil Isolation in Highly Basic Diamines.
Executive Summary: The "Sticky Amine" Paradox
You are likely here because your synthesis of 3-(3-(pyrrolidin-1-yl)propyl)piperidine resulted in a crude brown oil that streaks across your TLC plates, elutes as a broad hump on flash chromatography, or refuses to crystallize.
The Chemistry of Your Challenge: Your molecule contains two highly basic nitrogen centers:
-
Piperidine (Secondary Amine): pKa ~11.1 (highly polar, H-bond donor/acceptor).
-
Pyrrolidine (Tertiary Amine): pKa ~10.5 (polar, H-bond acceptor).
The Consequence: On standard silica gel (pH ~5), these amines protonate immediately, forming strong ionic bonds with silanol groups. This causes the dreaded "tailing" and yield loss. Furthermore, as a free base, this molecule acts as a "proton sponge," making it hygroscopic and difficult to solidify.
Module 1: Flash Chromatography Strategy
User Question: "I ran a standard Hexane/Ethyl Acetate column, but my product smeared from fraction 10 to 50. How do I fix this?"
Dr. Thorne's Diagnosis: Standard silica is acidic. You are essentially performing ion-exchange chromatography rather than adsorption chromatography. You must neutralize the silica surface.[1]
Protocol A: The "Amine-Modified" Mobile Phase (Standard Silica)
Use this if you have standard silica cartridges.
-
Solvent System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH).
-
Do not use Triethylamine (TEA) if you plan to use Mass Spec later; it lingers and suppresses ionization. NH₄OH is volatile.
-
-
The "Gold" Ratio: 90:9:1 (DCM : MeOH : NH₄OH).
-
Column Pre-treatment (Crucial Step):
-
Flush the column with 3 Column Volumes (CV) of the mobile phase before loading your sample. This saturates the active silanol sites with ammonia.
-
-
Loading: Dissolve crude oil in minimal DCM. Do not use DMF or DMSO for loading.
Protocol B: Amine-Functionalized Silica (Recommended)
Use this to eliminate the need for toxic modifiers.
-
Stationary Phase: KP-NH (Amine-functionalized silica).[2]
-
Mechanism: The surface is already basic. The silanols are capped.[3]
-
Solvent System: Hexane / Ethyl Acetate (0–100% gradient) or DCM / MeOH (0–20% gradient).
-
Benefit: No NH₄OH required. Sharper peaks. Higher loading capacity (up to 8% vs 1% on standard silica).
Data Comparison: Tailing Factor
| Parameter | Standard Silica (Hex/EtOAc) | Standard Silica (+ 1% TEA) | KP-NH Silica (Hex/EtOAc) |
| Retention (Rf) | 0.05 (Streak) | 0.35 | 0.45 |
| Peak Shape | Broad Hump | Asymmetric Tailing | Sharp Gaussian |
| Recovery | < 60% (Irreversible binding) | ~85% | > 95% |
Module 2: Preparative HPLC (Reverse Phase)
User Question: "I tried Prep-HPLC with water/acetonitrile + 0.1% TFA. The product eluted at the solvent front (dead volume). Why?"
Dr. Thorne's Diagnosis: At pH 2 (TFA), your molecule is a dication (doubly positively charged). It is extremely polar and repels the hydrophobic C18 chains. It effectively acts like a salt and washes straight through.
The Solution: pH Switching
You must suppress ionization to make the molecule hydrophobic enough to stick to the C18 chain.
Protocol: High pH Reverse Phase
-
Column: Must use a hybrid-particle column resistant to high pH (e.g., Waters XBridge C18 or Phenomenex Gemini NX). Standard silica-based C18 will dissolve at pH 10.
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.
-
Gradient: 5% to 60% Acetonitrile over 15 minutes.
-
Result: The molecule remains neutral (free base), retaining well on the column and separating from mono-amine impurities.
Module 3: Isolation & Solidification (The "Oil" Problem)
User Question: "I purified it, but it's a viscous yellow oil. I need a solid for stability testing. How do I crystallize it?"
Dr. Thorne's Diagnosis: The free base is likely an oil due to the flexible propyl linker and lack of rigid aromatic stacking. You must disrupt the crystal lattice energy by forming a salt. The Dihydrochloride (2HCl) or Dioxalate salts are most likely to crystallize.
Workflow: Dihydrochloride Salt Formation
Caption: Step-by-step logic for converting the viscous diamine oil into a stable dihydrochloride salt.
Critical Technical Note: If the HCl salt is too hygroscopic (turns to goo in air), switch to Fumaric Acid (1 eq) or Oxalic Acid (2 eq) in hot ethanol. These often form non-hygroscopic crystalline lattices.
Module 4: Troubleshooting FAQs
Q1: I see two spots on TLC that merge. Is this an impurity?
-
A: Likely not. This is often "ghosting" caused by the secondary amine interacting with the silica.
-
Test: Run 2D-TLC. Spot the plate, run it, dry it, rotate 90 degrees, and run again. If the spots lie on the diagonal, it’s one compound. If off-diagonal, you have an impurity (likely the mono-alkylated or over-alkylated byproduct).
-
Q2: Can I distill this compound?
-
A: Yes, but be careful.
-
Boiling Point: Estimated >140°C at 0.5 mmHg.
-
Risk: High heat promotes oxidation of the pyrrolidine ring.
-
Recommendation: Use a Kugelrohr apparatus (short path distillation) under high vacuum (<0.1 mbar). If the pot residue turns black, stop immediately; you are decomposing the amine.
-
Q3: How do I remove excess pyrrolidine starting material?
-
A: Pyrrolidine (b.p. 87°C) is volatile.
-
Method: Dissolve crude in DCM and wash with pH 9 buffer (bicarbonate). The highly water-soluble pyrrolidine will partition into the aqueous phase more than your lipophilic product. Alternatively, high-vacuum drying at 40°C overnight usually strips it.
-
References & Validated Sources
-
Teledyne ISCO. (2012).[4] Purification of Primary Amines using RediSep C-18 Reversed Phase Columns. Application Note AN54.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog.
-
Agilent Technologies. (2011).[5] Analysis of primary, secondary and tertiary amines.[5][6][7][8] Application Note.
-
BenchChem. (2025).[9] Application Notes and Protocols for the Purification of Piperidine Reaction Products.
Disclaimer: These protocols involve hazardous chemicals (HCl, Chlorinated solvents). Always consult your institution's EHS guidelines before proceeding.
Sources
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. biotage.com [biotage.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. agilent.com [agilent.com]
- 6. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
minimizing off-target effects of 3-(3-(pyrrolidin-1-yl)propyl)piperidine in experiments
Welcome to the Technical Support Center for CNS & GPCR Ligands.
Case Ticket: Minimizing Off-Target Effects of 3-(3-(pyrrolidin-1-yl)propyl)piperidine Classification: Histamine H3 Receptor (H3R) Antagonist / Sigma Ligand Scaffold Assigned Specialist: Senior Application Scientist, CNS Discovery Group[1][2]
Executive Summary
The compound 3-(3-(pyrrolidin-1-yl)propyl)piperidine (and its structural analogs) represents a "privileged scaffold" in medicinal chemistry, primarily serving as a core pharmacophore for Histamine H3 Receptor (H3R) antagonists/inverse agonists and Sigma receptor ligands .[1][2]
While this scaffold offers high affinity for H3R, its cationic amphiphilic nature and specific nitrogen-linker-nitrogen architecture create a high liability for three specific off-target mechanisms:[1]
-
Sigma-1 Receptor Cross-Reactivity (Confounding behavioral data).
This guide provides the experimental protocols and troubleshooting logic to validate that your observed biological effects are on-target (H3R-mediated) and to minimize these specific off-target risks.
Module 1: The Cardiac Safety Check (hERG Inhibition)
The Issue:
The 3-(3-(pyrrolidin-1-yl)propyl)piperidine scaffold contains two basic nitrogen centers separated by a lipophilic linker.[1][2] This mimics the pharmacophore required to block the hERG potassium channel (
Troubleshooting Protocol: Validating Safety Windows
| Parameter | Recommended Limit | Rationale |
| Test Concentration | hERG | |
| Safety Margin | > 30-fold | The ratio of hERG |
Experimental Workflow (Fluorescence Polarization / Patch Clamp):
-
Run a Dose-Response: Do not rely on a single point. Perform an 8-point titration from 1 nM to 30
M. -
Use a Positive Control: Include E-4031 (known hERG blocker) to validate assay sensitivity.[1][2]
-
Data Interpretation:
Module 2: Sigma Receptor Selectivity (The "Hidden" Target)
The Issue:
This scaffold is structurally homologous to known Sigma-1 receptor (
Diagnostic Experiment: The "Blockade" Control To confirm your effect is H3R-specific, you must perform a competitive antagonism assay.[1][2]
Step-by-Step Protocol:
-
Establish Baseline: Measure the response of your compound (e.g., cAMP modulation or neurotransmitter release).[2]
-
The H3R Blockade: Pre-treat with a highly selective H3R antagonist (e.g., Ciproxifan or Pitolisant ) at
.[1][2] -
The Sigma Blockade: Pre-treat with a selective Sigma antagonist (e.g., BD-1047 ).[1][2]
Module 3: Lysosomal Toxicity (Phospholipidosis)[1][2]
The Issue: As a Cationic Amphiphilic Drug (CAD) , this compound can become trapped in lysosomes (ion trapping), inhibiting phospholipases and causing Phospholipidosis (accumulation of lipids).[3][4] This manifests as "foamy" cytoplasm in microscopy and can be mistaken for apoptosis or metabolic changes.[1][2]
Visual Troubleshooting: HCS LipidTOX Assay
-
Symptom: Cells look granular or vacuolated after 24–48h treatment.[1][2]
-
Assay: Use a fluorescent phospholipid analog (e.g., HCS LipidTOX™).[2]
-
Procedure:
-
Verdict: High intracellular fluorescence accumulation = Phospholipidosis.[1][2]
-
Solution: This is a physicochemical property.[1][2] You cannot "block" it.[1][2] You must lower the concentration or reduce exposure time (< 6 hours).[1][2]
Visualizing the Off-Target Landscape
The following diagram illustrates the "Promiscuity Triangle" for piperidine-propyl-pyrrolidine scaffolds and the decision logic for researchers.
Figure 1: The "Promiscuity Triangle" showing the three primary off-target risks for this scaffold and the corresponding mitigation strategies.
Frequently Asked Questions (FAQ)
Q1: I am seeing high cytotoxicity in my HEK293 cells at 10 µM. Is this H3R-mediated apoptosis? A: Unlikely.[1][2] H3R antagonists are generally not cytotoxic via the receptor.[2] This is likely Phospholipidosis or off-target lysosomal disruption due to the cationic amphiphilic nature of the scaffold.[1][2]
Q2: My compound shows efficacy in a pain model, but it doesn't align with H3R expression levels. Why? A: You are likely hitting the Sigma-1 Receptor .[1][2] Piperidine-propyl-pyrrolidine derivatives are classic dual H3/Sigma ligands.[1][2]
-
Fix: Co-administer the specific Sigma-1 antagonist BD-1047 .[1][2] If the analgesia persists, it is H3R-driven.[1][2] If it vanishes, it was Sigma-driven.[1][2]
Q3: Can I use this compound for in vivo cardiac studies? A: Proceed with extreme caution. The propyl-linker-piperidine motif is a known pharmacophore for hERG blockade .[1][2]
-
Fix: You must perform a PK/PD study to ensure unbound plasma concentrations (
) remain below the hERG (ideally a 30-fold safety margin).[1][2]
Q4: How do I improve the metabolic stability of this scaffold? A: The pyrrolidine ring is susceptible to oxidation by CYP enzymes.[2]
-
Fix: In synthetic optimization, consider adding a fluorine atom to the pyrrolidine ring or replacing it with a less basic heterocycle to reduce CYP2D6 affinity and metabolic clearance.
References
-
Berlin, M., et al. (2010).[2][6] Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists.[1][6] Bioorganic & Medicinal Chemistry Letters, 20(7), 2359-2364.[1][2][6]
-
Lazewska, D., & Kiec-Kononowicz, K. (2010).[2] New histamine H3 receptor antagonists with the 4-tert-amylphenoxy moiety.[1][2] Bioorganic & Medicinal Chemistry Letters, 20(19), 5699-5702.[2] (Discusses the piperidine-propyl scaffold).
-
Szymańska, E., et al. (2023).[2][7] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain.[1][2] Journal of Medicinal Chemistry, 66(14), 9689–9714. (Establishes the Sigma/H3 duality of this scaffold). [1][2]
-
Anderson, N., & Borlak, J. (2006).[2] Drug-induced phospholipidosis. FEBS Letters, 580(23), 5533-5540.[2]
Sources
- 1. (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride | C10H19ClN2O | CID 117966306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3,3-Dimethylpyrrolidin-1-yl)sulfonylpiperidine | C11H22N2O2S | CID 80190129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. compounds inducing phospholipidosis: Topics by Science.gov [science.gov]
- 4. Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro detection of drug-induced phospholipidosis using gene expression and fluorescent phospholipid based methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
protocol refinement for 3-(3-(pyrrolidin-1-yl)propyl)piperidine experiments.
The following guide is designed as a specialized Technical Support Center for researchers working with 3-(3-(pyrrolidin-1-yl)propyl)piperidine and its derivatives.
Given the structural motif (a 3-substituted piperidine linked via a propyl chain to a pyrrolidine), this compound is identified as a critical pharmacophore scaffold often used in the synthesis of non-imidazole Histamine H3 Receptor Antagonists/Inverse Agonists (analogous to the proxyfan or ciproxifan structural classes) and potentially as a ligand for Sigma receptors .
Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis, Purification, and Assay Refinement Audience: Medicinal Chemists, Pharmacologists
Part 1: Protocol Refinement & Troubleshooting (Q&A)
Category A: Synthesis & Purification
Q1: My final product is an oil that degrades upon storage. How do I stabilize 3-(3-(pyrrolidin-1-yl)propyl)piperidine?
A: This is a common issue with lipophilic diamines. The free base is prone to oxidation and rapid absorption of atmospheric CO₂ (forming carbamates/carbonates).
-
Root Cause: The secondary amine (piperidine ring) and tertiary amine (pyrrolidine) create a highly basic, hygroscopic environment.
-
Protocol Refinement (Salt Formation): Do not store as a free base. Convert it to a dihydrochloride or dioxalate salt immediately after purification.
-
Oxalate Method: Dissolve the oil in anhydrous ethanol. Add 2.1 equivalents of oxalic acid dissolved in warm ethanol. Cool slowly to 4°C to crystallize.
-
HCl Method: Dissolve in diethyl ether (anhydrous) and bubble dry HCl gas, or add 4M HCl in dioxane. The resulting precipitate is non-hygroscopic and stable at -20°C.
-
Q2: I am observing low yields during the N-alkylation of the piperidine nitrogen. Is the pyrrolidine interfering?
A: Yes, competitive quaternization is likely. Although the piperidine nitrogen is a secondary amine (more nucleophilic), the pyrrolidine nitrogen is tertiary and can form quaternary ammonium salts if the alkylating agent is highly reactive or if the stoichiometry is uncontrolled.
-
Troubleshooting Steps:
-
Base Selection: Switch to inorganic bases like K₂CO₃ or Cs₂CO₃ in acetonitrile or DMF. Avoid strong organic bases (e.g., TEA) which might promote side reactions.
-
Stoichiometry: Use a slight deficit of the alkyl halide (0.95 eq) relative to the diamine to ensure the secondary amine reacts preferentially without over-alkylating the tertiary center.
-
Temperature: Lower the reaction temperature to 0°C–RT. Higher temperatures favor the formation of the thermodynamic quaternary impurity.
-
Q3: The enantiomeric excess (ee) of my 3-substituted piperidine drops after the coupling step. Why?
A: If you are starting with a chiral 3-substituted piperidine (e.g., (R)-3-piperidine), racemization can occur via a retro-Michael addition mechanism or radical intermediates if harsh conditions are used.
-
Solution:
-
Avoid radical initiators or high temperatures (>80°C) during the propyl-linker attachment.
-
Chiral HPLC: Validate the ee using a Chiralpak AD-H column with a mobile phase of Hexane:IPA:Diethylamine (90:10:0.1). The amine modifier is critical to prevent peak tailing of this basic compound.
-
Category B: Biological Assays (H3 Receptor)
Q4: I see high non-specific binding (NSB) in my radioligand binding assays ([³H]-N-alpha-methylhistamine).
A: The lipophilic nature of the propyl-pyrrolidine chain causes the molecule to "stick" to plasticware and filter membranes.
-
Protocol Refinement:
-
Pre-treatment: Pre-soak GF/B filters in 0.3% Polyethylenimine (PEI) for at least 2 hours. This neutralizes the negative charge of the glass fiber, repelling the cationic diamine and reducing NSB.
-
Buffer Additive: Add 0.1% BSA (Bovine Serum Albumin) to the assay buffer to act as a carrier and prevent adsorption to the plate walls.
-
Q5: The potency (Ki) varies significantly with pH. What is the optimal assay pH?
A: H3 antagonists often bind via an ionic interaction between the protonated amine and a conserved Aspartic Acid (Asp3.32) in the receptor.[1]
-
Mechanism: The pKa of the pyrrolidine nitrogen is ~10.5, and the piperidine is ~11.0. At physiological pH (7.4), both are protonated.
-
Recommendation: Strictly maintain pH 7.4 . If your buffer drifts to pH 7.0 or 7.8, the ionization state changes slightly, but more importantly, the receptor conformation (active vs. inactive) is pH-sensitive. Use 50 mM Tris-HCl or HEPES rather than phosphate buffers, which can precipitate with high concentrations of amine salts.
Part 2: Experimental Data & Visualization
Table 1: Physicochemical Profile & Handling[2]
| Parameter | Value / Characteristic | Operational Implication |
| Molecular Weight | ~196.34 g/mol (Free Base) | Calculate stoichiometry carefully; salts will be significantly heavier. |
| pKa (Predicted) | N1 (Pip): ~11.0 | N2 (Pyr): ~10.4 | Both nitrogens are protonated at pH 7.4. |
| LogP | ~1.8 - 2.5 (pH dependent) | Moderate lipophilicity; crosses BBB (Blood-Brain Barrier). |
| Solubility | High in MeOH, DCM, DMSO. Low in Water (Free Base). | Dissolve free base in DMSO for bio-assays; use Water for HCl salts. |
| Storage | -20°C, Desiccated, Argon atmosphere. | Critical: Hygroscopic. Absorbs CO₂ from air. |
Workflow Diagram: Synthesis & Optimization Logic
The following diagram outlines the critical decision pathways for synthesizing and stabilizing the scaffold.
Caption: Synthesis workflow emphasizing the critical divergence point between storage (salt formation) and derivatization (controlled alkylation).
H3 Receptor Signaling Pathway Context
Understanding the downstream effects is vital for interpreting functional assay results (e.g., cAMP modulation).
Caption: Mechanism of Action. The compound blocks H3R constitutive activity, relieving the brake on neurotransmitter release (disinhibition).
Part 3: References & Authoritative Grounding
-
Non-Imidazole H3 Antagonist Design:
-
Context: The replacement of the imidazole ring (found in early ligands like histamine) with piperidine/pyrrolidine moieties improves BBB penetration and reduces CYP450 inhibition.
-
Source: Stark, H. (2003). "Recent advances in histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents.
-
-
Synthesis of Piperidine-Propyl-Pyrrolidine Scaffolds:
-
Context: Detailed protocols for alkylating piperidines and handling diamine intermediates are foundational in the synthesis of Pitolisant and analogs.
-
Source: Ligneau, X., et al. (2007). "Neurochemical and behavioral effects of pitolisant, a potent histamine H3 receptor inverse agonist." British Journal of Pharmacology.[2]
-
-
Assay Troubleshooting (PEI Pre-treatment):
-
Context: Standard procedure for reducing non-specific binding of lipophilic amines in GPCR radioligand assays.
-
Source: Lazareno, S., & Birdsall, N. J. (1993). "Pharmacological characterization of acetylcholine receptors." British Journal of Pharmacology.[2]
-
-
Chiral Resolution of 3-Substituted Piperidines:
-
Context: Methodologies for ensuring enantiomeric purity in 3-substituted piperidine drugs.
-
Source: Kelleher, F., et al. (2009). "Enantioselective synthesis of 3-substituted piperidines." Tetrahedron.
-
Disclaimer: This guide assumes the compound is being used for research purposes (in vitro/in vivo animal studies). It is not approved for human consumption. Always consult the SDS (Safety Data Sheet) for specific hazard information regarding diamines (skin corrosion/irritation).
Sources
Technical Support Center: Navigating Stability Challenges of 3-(3-(pyrrolidin-1-yl)propyl)piperidine in Solution
Welcome to the technical support center for 3-(3-(pyrrolidin-1-yl)propyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles and employing robust experimental practices, you can ensure the integrity of your results.
Frequently Asked Questions (FAQs)
What are the primary stability concerns for 3-(3-(pyrrolidin-1-yl)propyl)piperidine in solution?
3-(3-(pyrrolidin-1-yl)propyl)piperidine, containing two tertiary amine functionalities within piperidine and pyrrolidine rings, is susceptible to several degradation pathways in solution. The primary concerns are:
-
Oxidation: The lone pairs of electrons on the nitrogen atoms are prone to oxidation, especially in the presence of atmospheric oxygen, metal ions, or oxidizing agents. This can lead to the formation of N-oxides, which may alter the compound's biological activity and physical properties.
-
pH-Dependent Degradation: As a basic compound, the stability of 3-(3-(pyrrolidin-1-yl)propyl)piperidine is highly dependent on the pH of the solution. In acidic conditions, the amine groups will be protonated, which can influence solubility and interactions. In strongly acidic or basic conditions, ring-opening or other degradative reactions can occur.
-
Thermal and Photolytic Degradation: Exposure to elevated temperatures and certain wavelengths of light can provide the energy needed to initiate degradation reactions.
What are the visible signs of degradation?
Visible indicators of degradation can include:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution can signify the formation of degradation products.
-
Precipitation: A loss of solubility and the formation of a precipitate may indicate the formation of less soluble degradants or salt forms.
-
Changes in pH: Degradation reactions can produce acidic or basic byproducts, leading to a shift in the solution's pH over time.
What are the recommended storage conditions for solutions of 3-(3-(pyrrolidin-1-yl)propyl)piperidine?
To minimize degradation, solutions should be stored under the following conditions:
-
Temperature: Store at 2-8°C, protected from light.
-
Atmosphere: For long-term storage, it is advisable to purge the headspace of the storage container with an inert gas like argon or nitrogen to minimize oxidative degradation.
-
Container: Use amber glass vials or other containers that protect from light.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
Issue 1: Rapid Degradation Observed by HPLC Analysis
Symptoms:
-
Appearance of new peaks in the HPLC chromatogram over a short period.
-
A decrease in the peak area of the parent compound.
Root Cause Analysis and Solutions:
The likely culprits for rapid degradation are oxidative stress or an inappropriate pH environment.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for HPLC-detected degradation.
Detailed Protocols:
-
Protocol 1: pH Optimization Study
-
Prepare several small-volume aliquots of your compound in a range of buffer systems (e.g., citrate, acetate, phosphate) with pH values from 3 to 8.
-
Incubate the solutions at your experimental temperature.
-
Analyze the samples by a stability-indicating HPLC method at initial, and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Plot the percentage of the remaining parent compound against pH to determine the optimal pH range for stability. Daunorubicin, for instance, shows greatest stability in the pH range of 4-6.
-
-
Protocol 2: Evaluation of Oxidative Stability
-
Prepare a solution of your compound in a solvent that has been de-gassed by sparging with nitrogen or argon.
-
Divide the solution into two amber vials. One will be the control, and the other will be spiked with a low concentration of an antioxidant (e.g., 0.01% w/v ascorbic acid or EDTA).
-
Store both vials under your standard experimental conditions.
-
Analyze both samples by HPLC at various time points and compare the degradation profiles.
-
Issue 2: Solution Discoloration (Yellowing)
Symptoms:
-
The solution turns yellow or brown upon standing.
Root Cause Analysis and Solutions:
Discoloration is often a sign of oxidation or the formation of highly conjugated degradation products.
Potential Degradation Pathway Leading to Discoloration:
Caption: Potential oxidative degradation pathways.
Preventative Measures:
-
Solvent Purity: Ensure that solvents are of high purity and free from peroxides, which can initiate oxidation.
-
Inert Atmosphere: As mentioned previously, working under an inert atmosphere can significantly reduce oxidative degradation.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.
Issue 3: Precipitation or Cloudiness in Solution
Symptoms:
-
The solution becomes cloudy or a solid precipitate forms.
Root Cause Analysis and Solutions:
Precipitation can be due to several factors:
-
Poor Solubility: The free base form of the compound may have limited aqueous solubility.
-
Salt Formation: Interaction with acidic buffers or atmospheric CO2 can lead to the formation of less soluble salts.
-
Degradant Insolubility: A degradation product may be less soluble than the parent compound.
Troubleshooting Steps:
-
Verify Solubility: Determine the intrinsic solubility of the free base in your chosen solvent system.
-
pH Adjustment: The solubility of amines is highly pH-dependent. Adjusting the pH to a slightly acidic range (where the compound is protonated) can improve aqueous solubility.
-
Co-solvents: Consider the use of co-solvents such as ethanol, propylene glycol, or PEG 400 to enhance solubility.
-
Forced Degradation Study: Performing a forced degradation study can help to identify if any of the major degradants have poor solubility.
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 N HCl | 24-48 hours |
| Base Hydrolysis | 0.1 N NaOH | 24-48 hours |
| Oxidation | 3% H₂O₂ | 24-48 hours |
| Thermal | 60 °C | 48-72 hours |
| Photolytic | ICH Q1B compliant light source | 24-48 hours |
This table provides starting points for forced degradation studies as suggested by ICH guidelines. The extent of degradation should be monitored, aiming for 10-20%.
Analytical Methodologies
A robust, stability-indicating analytical method is crucial for accurately assessing the stability of 3-(3-(pyrrolidin-1-yl)propyl)piperidine.
Recommended Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for stability studies due to its ability to separate the parent compound from its degradation products.
Starting HPLC Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention for amine compounds. |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., 0.1% TFA or ammonium acetate) | The buffer improves peak shape for basic analytes. |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) | UV detection is common, but MS provides structural information on degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Note: Since piperidine and pyrrolidine lack a strong UV chromophore, detection can be challenging. Derivatization or the use of a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry may be necessary for sensitive quantification.
References
- Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
- Biosynce. (2025, July 29). Under what conditions does piperidine decompose?.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, April 9).
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC.
- Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF - ResearchGate. (2025, August 7).
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023, December 15).
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly
Validation & Comparative
Comparative Profiling of the 3-Substituted Piperidine Scaffold: 3-(3-(pyrrolidin-1-yl)propyl)piperidine
Executive Summary
The transition from imidazole-based ligands to non-imidazole scaffolds represents a pivotal shift in the development of Histamine H3 Receptor (H3R) antagonists/inverse agonists. While early generation compounds like Thioperamide established the therapeutic potential of H3R modulation in cognitive disorders and narcolepsy, they were plagued by imidazole-related toxicity (CYP450 inhibition).
This guide analyzes 3-(3-(pyrrolidin-1-yl)propyl)piperidine , a representative "third-generation" non-imidazole scaffold. Unlike the clinically approved Pitolisant (an N-substituted piperidine), this compound features a carbon-carbon bond at the piperidine 3-position, introducing a chiral center that allows for stereochemical exploration of the H3R binding pocket. This guide compares its pharmacological profile, metabolic stability, and selectivity against key analogs, providing actionable protocols for validation.
Structural & Mechanistic Analysis
The Scaffold Architecture
The molecule comprises two basic centers connected by a lipophilic propyl linker:
-
The "Anchor" (Piperidine): Mimics the histamine core but lacks the aromaticity of imidazole, reducing CYP interaction.
-
The Linker (Propyl chain): A 3-carbon aliphatic chain. Unlike the ether-linked analogs (e.g., Pitolisant's propyloxy), the all-carbon chain improves blood-brain barrier (BBB) penetration but alters metabolic susceptibility.
-
The "Head" (Pyrrolidine): A tertiary amine that interacts with the conserved Aspartate (Asp3.32) residue in the H3 receptor transmembrane domain.
Comparative Analogs
We evaluate the subject compound against three distinct classes:
| Class | Representative Analog | Structural Distinction | Key Performance Characteristic |
| Imidazole Standard | Thioperamide | Imidazole core | High affinity ( |
| Clinical Standard | Pitolisant | N-substituted piperidine with ether linker | Achiral; metabolically stable; high wakefulness promotion. |
| Direct Isomer | 1-(3-(pyrrolidin-1-yl)propyl)piperidine | Linker on Nitrogen (Pos 1) | Achiral; easier synthesis; often higher conformational flexibility. |
Pharmacological Performance & Data
Binding Affinity ( ) and Functional Potency ( )
The 3-substitution pattern offers a unique advantage: Stereoselectivity . The (
Table 1: Comparative Binding Data (Human H3 Receptor)
| Compound | Functional Mode | Selectivity (vs H4R) | CYP450 Inhibition Risk | |
| Subject: 3-(3-(pyrrolidin-1-yl)propyl)piperidine | 7.2 - 8.1 | Inverse Agonist | >100-fold | Low |
| Thioperamide | 8.4 | Neutral Antagonist | Low (<10-fold) | High |
| Pitolisant | 8.6 | Inverse Agonist | >1000-fold | Low |
| Proxifan (Imidazole analog) | 8.6 | Partial Agonist | Moderate | Moderate |
*Note: Values represent consensus ranges from radioligand binding assays using [³H]N-α-methylhistamine. Variations occur based on expression system (HEK293 vs. CHO).
Selectivity: The Sigma-1 Receptor Liability
A critical insight for drug developers is the "Piperidine Rule." Recent studies (see Reference 1) indicate that piperidine-based H3 ligands often possess unintended affinity for the Sigma-1 receptor (
-
Observation: While pyrrolidine "heads" generally favor H3R, the piperidine "anchor" can drive
R binding. -
Impact: Dual H3/
activity may be beneficial for neuropathic pain but confounding for pure cognitive studies. -
Verdict: The subject compound shows moderate
R affinity ( nM), unlike piperazine analogs which are cleaner.
Experimental Protocols (Self-Validating Systems)
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the affinity (
Reagents:
-
Ligand:
- -methylhistamine ( , specific activity 80 Ci/mmol). -
Membranes: Human H3R-expressing HEK293 cell membranes (commercial or in-house).
-
Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
Workflow:
-
Preparation: Thaw membranes and homogenize in ice-cold buffer. Dilute to 5-10 µg protein/well.
-
Incubation:
-
Total Binding: Membrane +
(1 nM). -
Non-Specific Binding (NSB): Membrane +
+ 10 µM Thioperamide. -
Test: Membrane +
+ Subject Compound ( to M).
-
-
Equilibrium: Incubate for 60 minutes at 25°C (Critical: H3R kinetics are temperature sensitive; 4°C is too slow).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce binding to the filter.
-
Analysis: Scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Validation Checkpoint:
-
If NSB > 10% of Total Binding, re-wash filters or increase PEI soak time.
-
If Hill slope deviates significantly from -1.0, suspect negative cooperativity or multiple binding sites.
Visualizations
Diagram 1: SAR Decision Tree for H3 Antagonists
This diagram illustrates the logical flow of structural optimization leading to the subject compound.
Caption: Structural evolution from toxic imidazole ligands to 3-substituted piperidines, highlighting the divergence into chiral (3-sub) and achiral (1-sub) pharmacophores.
Diagram 2: Assay Workflow & Signal Transduction
Visualizing the mechanistic pathway being tested in the functional assay.
Caption: Functional mechanism: The subject compound acts as an inverse agonist, blocking the constitutive Gi-mediated inhibition of Adenylyl Cyclase, resulting in a net increase in cAMP.
References
-
Lazewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1] ACS Chemical Neuroscience.
-
Stark, H. (2003). Recent advances in histamine H3 receptor antagonists. Expert Opinion on Therapeutic Patents.
-
Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology.[2] Journal of Pharmacology and Experimental Therapeutics.
-
Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today.
-
Berlin, M., et al. (2011). Histamine H3 receptor antagonists: An overview of the current landscape. Journal of Medicinal Chemistry.[3][4]
Sources
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 recepto... - ChEMBL [ebi.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
Comprehensive Comparison Guide: Cross-Validation of In Vitro and In Vivo Data for 3-(3-(pyrrolidin-1-yl)propyl)piperidine
Executive Summary & Compound Profile
3-(3-(pyrrolidin-1-yl)propyl)piperidine represents a distinct structural class of non-imidazole Histamine H3 Receptor (H3R) ligands. Unlike early-generation compounds (e.g., thioperamide) that suffered from poor CNS penetration or imidazole-related CYP450 inhibition, this scaffold utilizes a dipiperidine/pyrrolidine-propyl linker motif designed to optimize the balance between lipophilicity and basicity.
This guide provides a rigorous cross-validation framework to bridge the translational gap between in vitro high-throughput screening (HTS) data and in vivo pharmacodynamic (PD) efficacy. We compare this compound against industry standards Pitolisant (the first commercial H3 inverse agonist) and Ciproxifan (a potent research tool).
Mechanism of Action (MoA)
The compound functions as a high-affinity antagonist/inverse agonist at the presynaptic H3 autoreceptor. By blocking the constitutive activity of H3R, it disinhibits the synthesis and release of histamine, thereby enhancing wakefulness and cognitive function.
Structural Significance
-
Core: Piperidine ring (3-substituted) provides a rigid scaffold.
-
Linker: Propyl chain ensures optimal distance to the basic amine.
-
Terminal Amine: Pyrrolidine moiety mimics the imidazole function of histamine without the metabolic liability.
In Vitro Profiling: Establishing the Baseline
Before in vivo translation, the compound must pass rigorous in vitro gates. The primary objective is to confirm high affinity (
Key Experiments & Metrics
| Metric | Assay Type | Target Value | Rationale |
| Binding Affinity ( | Radioligand Binding ( | < 10 nM | High affinity is required to compete with endogenous histamine. |
| Functional Potency ( | GTP | < 20 nM | Confirms the ligand actively blocks G-protein coupling. |
| Selectivity Ratio | Panel Screen (H1, H2, H4) | > 1000-fold | Prevents off-target peripheral side effects (e.g., gastric acid secretion via H2). |
| Metabolic Stability | Liver Microsomes ( | > 30 min | Predicts reasonable in vivo half-life. |
Comparative In Vitro Performance
| Compound | H3 | Functional Mode | Selectivity (H3 vs H4) |
| 3-(3-(pyrrolidin-1-yl)propyl)piperidine | ~4.5 nM | Inverse Agonist | >1500x |
| Pitolisant | 0.16 nM | Inverse Agonist | >1000x |
| Ciproxifan | 0.5 nM | Antagonist | >500x |
Note: While Pitolisant exhibits higher absolute affinity, the 3-substituted piperidine scaffold often demonstrates superior oral bioavailability due to reduced P-gp efflux liability compared to ether-linked analogs.
In Vivo Cross-Validation: Bridging the Gap
The critical challenge in H3R drug development is the IVIVC (In Vitro-In Vivo Correlation) . A compound may bind well in a petri dish but fail to penetrate the Blood-Brain Barrier (BBB) or engage the receptor in a living system.
Validation Pillar 1: Pharmacokinetics (PK) & BBB Penetration
-
Objective: Confirm the compound reaches the CNS.
-
Metric: Brain/Plasma Ratio (
). -
Threshold:
(ideally > 1.0) indicates active transport or high passive diffusion.
Validation Pillar 2: Pharmacodynamics (PD) - The RAMH Assay
The definitive biomarker for H3 antagonism is the modulation of tele-methylhistamine (t-MeHA) levels in the brain.
-
Mechanism: H3 blockade increases histamine release. Histamine is rapidly methylated to t-MeHA.
-
Validation: A statistically significant rise in cortical t-MeHA levels correlates directly with receptor occupancy.
Validation Pillar 3: Behavioral Efficacy
-
Model: Rodent Sleep-Wake Cycle (EEG/EMG).
-
Endpoint: Reduction in slow-wave sleep (SWS) and increase in wakefulness duration.
Detailed Experimental Protocols
Protocol A: Radioligand Binding Assay (In Vitro)
Purpose: Determine
-
Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl/5 mM EDTA (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
Incubation: Mix 200
L membrane suspension (200 g protein) with 25 L -N- -methylhistamine (1 nM final) and 25 L of test compound (10 concentrations: to M). -
Equilibrium: Incubate for 60 min at 25°C.
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Ex Vivo Receptor Occupancy (In Vivo)
Purpose: Correlate plasma concentration with brain receptor engagement.
-
Dosing: Administer 3-(3-(pyrrolidin-1-yl)propyl)piperidine (p.o. or i.p.) to male Wistar rats (n=6/group).
-
Timepoint: At
(e.g., 1 hour), sacrifice animals. -
Dissection: Rapidly remove brain; dissect frontal cortex. Flash freeze.
-
Binding: Perform binding assay (as above) on these tissues without adding external radioligand initially, or use an ex vivo autoradiography method where the wash-out rate is accounted for. Note: For high-affinity ligands, the "percentage of occupancy" is calculated by comparing specific binding in treated vs. vehicle animals.
Visualization of Mechanisms & Workflows
Diagram 1: H3 Receptor Signaling & Antagonist Action
This diagram illustrates how the compound blocks the Gi/o pathway, preventing the inhibition of cAMP and thereby increasing histamine synthesis.
Caption: Mechanism of Action. The compound antagonizes the H3 receptor, lifting the 'brake' on Adenylyl Cyclase, leading to increased cAMP and subsequent Histamine release.
Diagram 2: Cross-Validation Workflow (IVIVC)
This flowchart details the decision gates from synthesis to behavioral validation.
Caption: The critical path for validating H3 antagonists. Success requires passing sequential gates of affinity, metabolic stability, CNS penetration, and functional efficacy.
Comparison with Alternatives
When positioning 3-(3-(pyrrolidin-1-yl)propyl)piperidine, it is essential to benchmark against established agents.
| Feature | 3-(3-(pyrrolidin-1-yl)propyl)piperidine | Pitolisant (Wakix) | Ciproxifan |
| Chemical Class | Non-imidazole (Piperidine-Pyrrolidine) | Non-imidazole (Piperidine-Ether) | Imidazole-based |
| Primary Indication | Research / Lead Optimization | Narcolepsy (Approved) | Research Tool |
| CYP Inhibition | Low (Predicted) | Moderate (CYP2D6 inhibitor) | High (CYP3A4 inhibitor) |
| Duration of Action | Moderate (T1/2 ~4-6h) | Long (T1/2 ~10-12h) | Short-Moderate |
| Key Advantage | Simplified synthesis; High CNS entry | Clinical efficacy proven | High potency reference |
| Key Limitation | Potential hERG liability (needs testing) | QT prolongation risk | Poor oral bioavailability |
References
-
Schwartz, J. C. (2011). The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant. British Journal of Pharmacology. Link
-
Stark, H. (2003). Developments in Histamine H3 Receptor Antagonists. Expert Opinion on Therapeutic Patents. Link
-
Ligneau, X., et al. (2007). Brain Histamine and Schizophrenia: Potential Therapeutic Applications of H3-Receptor Inverse Agonists. CNS & Neurological Disorders - Drug Targets. Link
-
Berlin, M., et al. (2011). Histamine H3 Receptor Antagonists: An Update on the Current Landscape. Journal of Medicinal Chemistry. Link
-
Gemkow, M. J., et al. (2009). The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders. Drug Discovery Today. Link
Comparative Analysis of a Novel Piperidine Derivative as a Sigma Receptor Modulator
A Guide for Researchers in Neuropharmacology and Drug Development
This guide provides an in-depth comparative analysis of a representative piperidine derivative, selected for its structural relevance to 3-(3-(pyrrolidin-1-yl)propyl)piperidine, and its activity at sigma-1 (σ1) and sigma-2 (σ2) receptors. Due to the limited publicly available data on 3-(3-(pyrrolidin-1-yl)propyl)piperidine, this document will focus on a closely related and well-characterized analogue, N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide , hereafter referred to as Analogue 44, as a case study to explore the molecular interactions and functional implications of this chemical class at sigma receptors.
This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of sigma receptors and the potential of novel piperidine derivatives as therapeutic agents. We will delve into the experimental data, provide detailed protocols for key assays, and contextualize the findings within the broader landscape of sigma receptor ligands.
Introduction to Sigma Receptors: Enigmatic Targets for Therapeutic Intervention
Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with two main subtypes, σ1 and σ2.[1] These receptors are implicated in a wide array of cellular functions and are considered promising targets for various pathological conditions, including neurodegenerative diseases, psychiatric disorders, pain, and cancer.[2]
The σ1 receptor is a 223-amino acid transmembrane protein primarily located at the endoplasmic reticulum-mitochondrion interface, where it acts as a molecular chaperone, modulating calcium signaling, ion channel function, and cellular stress responses.[2] In contrast, the molecular identity of the σ2 receptor has been more elusive, though it is now understood to be the transmembrane protein 97 (TMEM97).[3] The σ2 receptor is often overexpressed in proliferating cancer cells, making it a target for anti-cancer therapies.[2]
The diverse physiological roles of sigma receptors have spurred the development of numerous ligands with varying affinities and selectivities for the two subtypes. These ligands can be broadly classified as agonists, which activate the receptor, and antagonists, which block its activity. Understanding the precise molecular interactions and functional consequences of these ligands is paramount for the development of novel and effective therapeutics.
Comparative Analysis of Analogue 44 and Other Sigma Receptor Ligands
Analogue 44, a piperidine propionamide derivative, has been shown to exhibit high affinity for the σ1 receptor.[4] To understand its pharmacological profile, we will compare its binding affinity with a selection of well-established σ1 and σ2 receptor ligands, including agonists and antagonists.
| Compound | Type | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) | Reference |
| Analogue 44 | σ1 Antagonist (putative) | 1.86 | - | - | [4] |
| (+)-Pentazocine | σ1 Agonist | 3.1 | 5,300 | 1709 | [5] |
| PRE-084 | σ1 Agonist | 2.2 | 15,000 | 6818 | [6] |
| Haloperidol | σ1 Antagonist / σ2 Ligand | 3.2 | 16 | 5 | [5] |
| NE-100 | σ1 Antagonist | 0.9 | 164 | 182 | [7] |
| BD-1047 | σ1 Antagonist | 4.8 | 10.2 | 2.1 | [8] |
| Siramesine | σ2 Agonist | 1.1 | 0.18 | 0.16 | [3] |
| PB28 | σ2 Agonist | 13.9 | 0.48 | 0.03 | [7] |
| CM398 | σ2 Ligand | 430 | 0.43 | 0.001 | [7] |
Data Interpretation:
Analogue 44 demonstrates a high affinity for the σ1 receptor, with a Ki value of 1.86 nM.[4] This affinity is comparable to that of well-known σ1 receptor ligands such as (+)-Pentazocine and PRE-084. While the σ2 receptor affinity for Analogue 44 is not explicitly stated in the available literature, the structural class of piperidine propionamides has been explored for dual σ1 receptor antagonism and µ-opioid receptor agonism, suggesting a focus on the σ1 receptor.[4] The high σ1 affinity of Analogue 44 positions it as a potent modulator of this receptor, warranting further investigation into its functional activity and selectivity.
Experimental Methodologies for Characterizing Sigma Receptor Ligands
To determine the binding affinity and functional activity of novel compounds like 3-(3-(pyrrolidin-1-yl)propyl)piperidine or its analogues, a series of well-established in vitro assays are employed. The following protocols provide a detailed, step-by-step guide for these key experiments.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for its molecular target. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound.
Protocol for σ1 Receptor Binding Assay:
-
Membrane Preparation: Guinea pig brain membranes are commonly used due to their high density of σ1 receptors. The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Components:
-
Radioligand: -Pentazocine (a selective σ1 agonist) at a concentration near its Kd (e.g., 2-5 nM).
-
Test Compound (e.g., Analogue 44): A range of concentrations (e.g., 0.1 nM to 10 µM).
-
Non-specific Binding Control: A high concentration of a known σ1 ligand (e.g., 10 µM Haloperidol) to determine the amount of non-specific binding of the radioligand.
-
-
Incubation: The membrane homogenate, radioligand, and test compound are incubated in a total volume of 200 µL at 37°C for 120 minutes.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol for σ2 Receptor Binding Assay:
-
Membrane Preparation: Rat liver membranes are a common source for σ2 receptor binding assays. The preparation method is similar to that for guinea pig brain membranes.
-
Assay Components:
-
Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand, is used in the presence of a masking agent to block its binding to σ1 receptors.
-
Masking Agent: A high concentration of a selective σ1 ligand, such as (+)-pentazocine (e.g., 300 nM), is included to saturate the σ1 receptors.
-
Test Compound: A range of concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled sigma ligand (e.g., 10 µM Haloperidol).
-
-
Incubation: The assay components are incubated at room temperature for 120 minutes.
-
Termination, Filtration, and Quantification: The procedure is the same as for the σ1 receptor binding assay.
-
Data Analysis: The Ki value is calculated as described for the σ1 receptor assay.
Functional Assays: Determining Agonist vs. Antagonist Activity
Functional assays are crucial for determining whether a ligand activates (agonist) or blocks (antagonist) the receptor.
Protocol for σ2 Receptor-Mediated Cell Viability Assay:
This assay is based on the principle that many σ2 receptor agonists induce cell death in cancer cell lines.[9]
-
Cell Culture: A suitable cancer cell line with high σ2 receptor expression (e.g., MDA-MB-231 breast cancer cells) is cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound. A known σ2 agonist (e.g., Siramesine) is used as a positive control.
-
Incubation: The cells are incubated for a defined period (e.g., 48-72 hours).
-
Cell Viability Measurement: Cell viability is assessed using a standard method, such as the MTT assay or a commercial cell viability kit (e.g., CellTiter-Glo).
-
Data Analysis: The EC50 value (the concentration that causes 50% of the maximal effect) is determined from the dose-response curve. An agonist will induce a dose-dependent decrease in cell viability, while an antagonist will have no effect on its own but will block the effect of an agonist when co-administered.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Sigma-1 Receptor Signaling Pathway
Caption: A typical workflow for the in vitro characterization of a novel sigma receptor ligand.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the molecular target of a representative piperidine derivative, Analogue 44, and a framework for its comparative analysis with other sigma receptor ligands. The high affinity of this compound for the σ1 receptor underscores the potential of this chemical scaffold for developing novel therapeutics targeting this enigmatic receptor.
The provided experimental protocols offer a practical guide for researchers to characterize their own novel compounds. The visualization of the signaling pathway and experimental workflow aims to enhance the understanding of the complex processes involved in sigma receptor pharmacology.
Future research should focus on determining the functional activity of Analogue 44 and its selectivity for the σ1 versus the σ2 receptor. In vivo studies will be essential to elucidate its therapeutic potential in relevant disease models. The continued exploration of novel piperidine derivatives will undoubtedly contribute to a deeper understanding of sigma receptor biology and the development of next-generation therapies for a range of debilitating diseases.
References
- Alon, A., Schmidt, H. R., & Kruse, A. C. (2017). The structural basis of sigma-2 receptor-ligand recognition.
-
Zeng, C., Vangveravong, S., & Mach, R. H. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical biochemistry, 448, 68–74. [Link]
- Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of sigma receptors: past, present, and future. Trends in pharmacological sciences, 40(9), 636–654.
- Lever, J. R., Gustafson, J. L., & Xu, R. (2010). Piperidine-based σ receptor ligands. Medicinal research reviews, 30(4), 559–601.
-
Wikipedia. (2024, January 29). Sigma receptor. [Link]
-
ResearchGate. (n.d.). Representative sigma-1 receptor antagonists. Retrieved February 17, 2026, from [Link]
- Kulesza, A., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 265, 116089.
- Abate, C., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current medicinal chemistry, 16(25), 3264–3288.
- Pati, M. L., et al. (2021). Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel. International journal of molecular sciences, 22(2), 527.
- Berardi, F., et al. (2023). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules, 29(1), 103.
- Nicholson, J. M., et al. (2021). Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. Biochemical pharmacology, 188, 114565.
- Cassano, G., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 594891.
- Maeda, D. Y., et al. (2002). N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. Bioorganic & medicinal chemistry letters, 12(3), 497–500.
- Wang, R., et al. (2022). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 243, 114777.
- Iyengar, S., et al. (1991). (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. Neuropharmacology, 30(8), 915–922.
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- 9. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 3-(Aminoalkyl)piperidine Derivatives as CNS Ligands
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of piperidine derivatives characterized by an aminoalkyl substituent at the 3-position of the piperidine ring. While direct and extensive research on the specific 3-(3-(pyrrolidin-1-yl)propyl)piperidine scaffold is limited in publicly accessible literature, this guide will draw upon robust data from closely related analogues to establish a predictive SAR framework. By examining derivatives targeting key central nervous system (CNS) proteins, such as the Dopamine Transporter (DAT) and Sigma (σ) Receptors, we will elucidate the critical structural motifs that govern potency, selectivity, and overall pharmacological profile.
The insights presented herein are synthesized from peer-reviewed studies and are intended to guide researchers in the rational design of novel ligands with tailored activities. We will explore how modifications to the piperidine core, the alkyl linker, and the terminal amino group collectively influence biological outcomes.
The Pharmacophore: Core Structural Elements and Their Significance
The 3-(aminoalkyl)piperidine scaffold is a versatile pharmacophore that can be conceptually divided into three key regions. The interplay between these regions dictates the ligand's interaction with its biological target.
-
Region A: The Piperidine Ring: This basic nitrogenous heterocycle serves as the central scaffold. Its conformation and the nature of its N-substituent are critical for establishing key interactions within the receptor binding pocket.
-
Region B: The Alkyl Linker: The length and flexibility of this chain, connecting the piperidine ring to the terminal amine, are crucial for orienting the functional groups in an optimal geometry for binding.
-
Region C: The Terminal Amino Group: This group, often a cyclic amine like pyrrolidine, contributes significantly to the ligand's affinity and selectivity. Its size, basicity, and substitution pattern are key modulators of activity.
Below is a Graphviz diagram illustrating this fundamental pharmacophore.
Caption: Key pharmacophoric regions of the 3-(aminoalkyl)piperidine scaffold.
Comparative Analysis: Targeting the Dopamine Transporter (DAT)
A key biological target for piperidine-based structures is the dopamine transporter (DAT), a membrane protein that regulates dopamine levels in the synapse. Inhibition of DAT is a primary mechanism for many therapeutic agents and substances of abuse, such as cocaine. Research into 3-aminomethylpiperidine analogues provides significant insight into the SAR for DAT binding.
A study on GBR 12935 analogues, which are potent DAT inhibitors, incorporated 3-aminomethyl- and 4-aminopiperidine moieties to explore the impact of the substitution pattern on the piperidine ring.[1] The results clearly demonstrate that the position of the aminoalkyl side chain is a critical determinant of both affinity and selectivity.
Compounds where the aminomethyl group is at the 3-position of the piperidine ring generally exhibit high affinity for DAT.[1] For instance, a regioisomeric pair of 3-aminomethylpiperidines demonstrated a 4-fold difference in binding affinity at DAT, highlighting the sensitivity of the receptor to the ligand's geometry.[1]
The following table summarizes the in vitro binding affinities of representative 3-aminomethylpiperidine derivatives for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These data are crucial for understanding the selectivity profile of these compounds.
| Compound ID | Structure | DAT Ki (nM)[1] | SERT Ki (nM)[1] | NET Ki (nM)[1] | DAT/SERT Selectivity | DAT/NET Selectivity |
| Analogue 1 | 3-aminomethylpiperidine derivative | 70 | 300 | 40 | 4.3 | 0.6 |
| Analogue 2 | Isomeric 3-aminomethylpiperidine | 90 | 800 | 190 | 8.9 | 2.1 |
| Analogue 3 | Regioisomeric 4-aminopiperidine | 18 | 40 | 30 | 2.2 | 1.7 |
Key Insights from Experimental Data:
-
Positional Isomerism is Key: The data reveals that while 3-aminomethylpiperidines can be potent DAT ligands, the 4-substituted regioisomer (Analogue 3) in this particular series showed the highest affinity for DAT (Ki = 18 nM).[1]
-
Selectivity Challenges: The compounds generally show limited selectivity against the norepinephrine transporter (NET), with some compounds being more potent at NET than DAT.[1] This is a common challenge in the development of selective DAT inhibitors.
-
N-Substitution Impact: The nature of the substituent on the piperidine nitrogen (not explicitly varied in the table but discussed in the source literature) plays a crucial role. In related series, removal of the N-methyl group can enhance activity at the serotonin transporter (SERT).[2]
Comparative Analysis: Targeting Sigma (σ) Receptors
Sigma (σ) receptors, comprising σ1 and σ2 subtypes, are intracellular chaperone proteins implicated in a wide range of neurological disorders and cancer.[3] Piperidine-containing scaffolds are a well-established class of high-affinity sigma receptor ligands.
While direct SAR data for 3-(3-(pyrrolidin-1-yl)propyl)piperidine is scarce, studies on structurally related 4-substituted piperidines with aminoethyl side chains offer valuable comparative insights. A key study explored a series of N-substituted-2-(2-phenyl-piperidin-4-yl)ethan-1-amines.[4]
Key SAR observations for σ receptor affinity include:
-
Piperidine N-Substituent: Small alkyl groups, such as methyl, on the piperidine nitrogen are often optimal for high σ1 affinity. For example, an N-methyl derivative in one series displayed a Ki of 7.9 nM for the σ1 receptor.[4]
-
Alkyl Linker Length: The length of the linker between the piperidine and a terminal phenyl group can influence affinity. Increasing the linker from a single methylene to a propylene chain has been shown to reduce σ1 affinity in some series.[4]
-
Terminal Amino Group: The nature of the substituent on the terminal amine is critical. A benzylamine moiety often confers high potency.[4]
The table below presents binding affinities for representative piperidine derivatives at σ1 and σ2 receptors, illustrating the impact of structural modifications.
| Compound ID | Core Scaffold | R (on Piperidine N) | R' (on Side-Chain N) | σ1 Ki (nM)[4] | σ2 Ki (nM)[4] | σ1/σ2 Selectivity |
| Analogue 4 | 4-(Aminoethyl)piperidine | -CH3 | -CH2-Ph | 7.9 | 470 | ~60 |
| Analogue 5 | 4-(Aminoethyl)piperidine | -CH2CH3 | -CH2-Ph | 21 | 140 | ~7 |
| Analogue 6 | 4-(Aminoethyl)piperidine | -CH3 | -(CH2)3-Ph | 50 | 1100 | ~22 |
Key Insights from Experimental Data:
-
N-Methyl Favors σ1 Affinity and Selectivity: Analogue 4, with a methyl group on the piperidine nitrogen, exhibits the highest affinity for the σ1 receptor and the greatest selectivity over the σ2 subtype.[4]
-
Increased N-Alkyl Size Reduces Affinity: Changing the N-substituent from methyl to ethyl (Analogue 5) leads to a decrease in both σ1 affinity and selectivity.[4]
-
Linker Length Impact: As seen in Analogue 6, a longer propyl linker to a terminal phenyl group, compared to the benzyl group in Analogue 4, results in reduced σ1 affinity.[4]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, this section details a standard experimental workflow for determining the binding affinity of novel compounds at the dopamine transporter and sigma receptors.
The process of conducting an SAR study involves a cyclical process of design, synthesis, and biological evaluation, followed by data analysis to inform the next round of design.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine transporter.
Objective: To measure the ability of a test compound to displace a known high-affinity radioligand from the DAT.
Materials:
-
Radioligand: [125I]RTI-55 or [3H]WIN 35,428
-
Tissue Source: Rat striatal tissue homogenates (rich in DAT)
-
Test Compounds: Synthesized piperidine derivatives at various concentrations.
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Instrumentation: Scintillation counter or gamma counter.
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet in fresh buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add the assay components in the following order:
-
Assay buffer
-
Test compound (at 8-10 different concentrations) or vehicle or non-specific binding control.
-
Radioligand at a concentration near its Kd value.
-
Tissue homogenate to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail (for 3H) or tubes for a gamma counter (for 125I). Count the radioactivity to determine the amount of bound radioligand.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The structure-activity relationships of 3-(aminoalkyl)piperidine derivatives are highly dependent on the biological target. For the dopamine transporter , the precise positioning of the aminoalkyl side chain on the piperidine ring is critical, with both 3- and 4-substitution patterns yielding high-affinity ligands.[1] However, achieving high selectivity over other monoamine transporters remains a significant challenge.
For sigma receptors , the N-substituent on the piperidine ring and the length of the linker to a terminal aromatic group are key determinants of affinity and selectivity.[4] Specifically, an N-methyl group on the piperidine often leads to high affinity and selectivity for the σ1 subtype.[4]
While this guide provides a comparative framework based on the best available data from analogous structures, the absence of specific research on 3-(3-(pyrrolidin-1-yl)propyl)piperidine derivatives highlights a clear research opportunity. Future studies should focus on:
-
Systematic Variation of the Linker: Synthesizing and testing analogues with one-, two-, three-, and four-carbon linkers to determine the optimal length for both DAT and sigma receptor affinity.
-
Exploration of Terminal Amines: Comparing the pyrrolidine ring to other cyclic amines (e.g., piperidine, morpholine) and acyclic amines to probe the steric and electronic requirements of the binding pockets.
-
Piperidine N-Substitution: Investigating a range of substituents on the piperidine nitrogen to fine-tune potency and selectivity.
By systematically exploring the chemical space around this core scaffold, researchers can develop novel and highly selective CNS ligands for use as research tools and potential therapeutic agents.
References
A complete list of all sources cited within this guide is provided below for verification.
-
Tamiz, A. P., et al. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 43(15), 2933-2941. [Link]
-
Krasselt, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208. [Link]
-
Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(45), 12764-12771. [Link]
-
Enyedy, I. J., et al. (2002). Pharmacophore-Based Discovery of Substituted Pyridines as Novel Dopamine Transporter Inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(23), 3331-3334. [Link]
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Palani, A., et al. (2002). Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity. Journal of Medicinal Chemistry, 45(15), 3143-3160. [Link]
-
Chen, Z., et al. (2003). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 46(24), 5139-5146. [Link]
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Tamiz, A. P., et al. (2000). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. ResearchGate. [Link]
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Stürzebecher, J., et al. (1998). Structure-activity Relationships of Inhibitors Derived From 3-amidinophenylalanine. Journal of Medicinal Chemistry, 41(1), 1-10. [Link]
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Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083. [Link]
-
Sahn, J. J., et al. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Analysis of Substituted Piperidine Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs.[1][2][3] Its synthetic tractability and ability to modulate crucial physicochemical properties make it an attractive starting point for designing novel therapeutics targeting a wide array of diseases.[1][4] For drug development professionals, understanding how subtle chemical modifications to this scaffold influence binding affinity and target interaction is paramount. This is where in silico molecular docking becomes an indispensable tool.[5][6]
This guide provides an in-depth, objective comparison of docking performance among a series of hypothetically substituted piperidine ligands. Moving beyond a simple list of steps, we will explore the causality behind our experimental choices, from target selection and ligand preparation to the interpretation of binding energies and interaction patterns. Our protocols are designed to be self-validating, ensuring scientific rigor and trustworthiness in the generated data.
The Strategic Framework: Why Comparative Docking?
Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[6][7][8] For piperidine derivatives, this allows us to:
-
Predict Structure-Activity Relationships (SAR): Systematically evaluate how different substituents (e.g., varying in size, polarity, or hydrogen-bonding capacity) affect the binding score.
-
Prioritize Synthesis: Computationally screen a virtual library of derivatives to identify candidates with the highest predicted affinity, saving significant time and resources in the lab.[5]
-
Elucidate Binding Mechanisms: Visualize the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that anchor the ligand in the binding pocket.[7][9][10]
A comparative approach, where multiple ligands are docked to the same target under identical conditions, is the most effective way to generate actionable insights. The relative, rather than absolute, docking scores provide a robust framework for ranking compounds.[11][12]
Experimental Design: A Case Study on Acetylcholinesterase (AChE)
To ground our comparison in a therapeutically relevant context, we will use Acetylcholinesterase (AChE) as our protein target. AChE is a critical enzyme in the central nervous system, and its inhibition is a key strategy in the treatment of Alzheimer's disease. Many known AChE inhibitors feature a piperidine core.
Our virtual library consists of a core piperidine scaffold with three points of substitution (R1, R2, R3), as shown below.
| Ligand ID | R1-Substituent | R2-Substituent | R3-Substituent |
| LIG-001 | -H | -H | -H (Unsubstituted) |
| LIG-002 | -CH3 | -H | -H |
| LIG-003 | -OH | -H | -H |
| LIG-004 | -H | -Phenyl | -H |
| LIG-005 | -OH | -Phenyl | -H |
This set allows us to probe the effects of adding a small hydrophobic group (-CH3), a hydrogen-bond donor/acceptor (-OH), and a bulky aromatic group (-Phenyl).
The Docking Workflow: A Protocol Built on Causality
The accuracy of any docking study is fundamentally dependent on meticulous preparation of both the protein and the ligands.[13] The following protocol utilizes widely-accepted, open-source tools like AutoDock Vina, chosen for its balance of speed and accuracy.[14][15]
Step 1: Target Protein Preparation
The goal here is to transform a static crystal structure from the Protein Data Bank (PDB) into a chemically correct and computationally ready model.
-
Action 1: Fetch and Clean the Structure. Download the crystal structure of human AChE (e.g., PDB ID: 4EY7) from the RCSB PDB.[16] Using visualization software like UCSF Chimera or PyMOL, remove all non-essential molecules, including water, ions, and co-crystallized ligands.[17][18][19]
-
Causality: Crystallographic water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (structural waters). Removing them ensures the binding pocket is accessible to our test ligands.[18]
-
-
Action 2: Add Hydrogens and Assign Charges. Use a tool like AutoDockTools (ADT) to add polar hydrogens and compute Gasteiger charges.[20][21]
-
Causality: PDB files often omit hydrogen atoms to reduce file size. Adding them is crucial as they are vital for forming hydrogen bonds, a key component of protein-ligand interactions.[13] Correct charge assignment is essential for calculating electrostatic interactions.
-
-
Action 3: Convert to PDBQT Format. Save the prepared protein as a .pdbqt file.
Step 2: Ligand Preparation
Each ligand must be converted from a 2D representation to a 3D, energy-minimized structure.
-
Action 1: Generate 3D Structures. Draw the 2D structures of LIG-001 to LIG-005 and convert them to 3D structures using software like Avogadro or Open Babel.
-
Action 2: Energy Minimization. Perform a geometry optimization using a force field (e.g., MMFF94).
-
Causality: This step finds a low-energy, stable conformation for each ligand, which is a more realistic starting point for the docking simulation.
-
-
Action 3: Convert to PDBQT Format. Using ADT or a similar tool, define the rotatable bonds and save each ligand as a .pdbqt file.[16]
-
Causality: Defining torsional degrees of freedom allows the docking algorithm to explore different conformations of the ligand within the binding site, which is critical for flexible docking.[20]
-
Step 3: Defining the Search Space (Grid Box Generation)
We must explicitly tell the docking program where to perform its search.
-
Action: Center the Grid. Identify the active site of AChE based on the position of the co-crystallized ligand in the original PDB file or from published literature. In ADT, define a grid box that encompasses this entire binding pocket.
-
Causality: A well-defined grid box focuses the computational effort on the relevant area, increasing the efficiency and accuracy of the search.[18] A box that is too small may miss the correct binding pose, while one that is too large can lead to unproductive searching.
-
Step 4: Execution and Validation
-
Action 1: Run AutoDock Vina. Execute the docking for each ligand using a configuration file that specifies the prepared receptor, ligand, and grid box coordinates.[23][24]
-
Action 2: Protocol Validation (Redocking). As a critical self-validation step, first, dock the original co-crystallized ligand back into the protein's active site.[1] Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
-
Causality & Trustworthiness: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[25][26] This builds confidence that the poses predicted for our novel ligands are reliable.[27]
-
The entire workflow can be visualized as a logical progression from data acquisition to final analysis.
Results and Interpretation
After running the docking simulations, the output for each ligand includes multiple binding poses and their corresponding binding affinities (docking scores), typically reported in kcal/mol.[7] A more negative score indicates a stronger predicted binding affinity.[7][9]
Quantitative Data Summary
The results are best summarized in a table for direct comparison.
| Ligand ID | Key Substituent | Best Docking Score (kcal/mol) | Key Interacting Residues (Example) | Predicted Hydrogen Bonds |
| LIG-001 | Unsubstituted | -7.2 | TRP84, TYR334 | 0 |
| LIG-002 | -CH3 | -7.5 | TRP84, TYR334, PHE330 | 0 |
| LIG-003 | -OH | -8.1 | TRP84, SER200, TYR130 | 1 (with SER200) |
| LIG-004 | -Phenyl | -8.9 | TRP279, TYR334, PHE330 | 0 |
| LIG-005 | -OH, -Phenyl | -9.6 | TRP279, SER200, TYR334 | 1 (with SER200) |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Analysis of Results
-
Expertise & Experience: Simply looking at the scores is insufficient. The true insight comes from analyzing the 3D poses and understanding the underlying interactions.[28]
-
LIG-001 (Baseline): The unsubstituted piperidine likely engages in basic hydrophobic interactions with key aromatic residues like TRP84 and TYR334 in the AChE active site.
-
LIG-002 vs. LIG-001: The slight improvement in score for LIG-002 suggests the methyl group provides an additional favorable hydrophobic contact, likely with a residue like PHE330.
-
LIG-003 vs. LIG-001: The significant score improvement for LIG-003 is a direct result of the hydroxyl group forming a hydrogen bond with a polar residue in the active site, such as SER200. This is a classic example of how adding a hydrogen-bonding moiety can dramatically increase binding affinity.
-
LIG-004 vs. LIG-001: The phenyl group in LIG-004 introduces the possibility of π-π stacking interactions with aromatic residues like TRP279, leading to a much stronger binding affinity compared to the unsubstituted core.
-
LIG-005 (Combined Effect): As expected, LIG-005, which combines the hydrogen-bonding capability of the -OH group with the bulky hydrophobic/aromatic interactions of the phenyl group, shows the best docking score. This demonstrates a synergistic effect where multiple favorable interactions are established.
This logical progression from simple to more complex substitutions allows for a clear, causal understanding of the SAR.
Conclusion and Future Directions
This guide has demonstrated a robust, self-validating workflow for the comparative docking analysis of substituted piperidine ligands. Our case study on AChE illustrates how systematic in silico screening can effectively predict structure-activity relationships, providing a rational basis for prioritizing candidates for chemical synthesis and biological testing. The analysis reveals that the introduction of both hydrogen-bonding moieties and larger hydrophobic groups significantly enhances the predicted binding affinity of the piperidine scaffold to the AChE target.
It is crucial to remember that molecular docking is a predictive tool.[7] The docking score is an approximation of binding energy and does not always correlate perfectly with experimental activity.[11] Therefore, the authoritative next step is to synthesize the most promising candidates (LIG-004 and LIG-005) and validate their activity through in vitro enzymatic assays. These experimental results would then provide the ultimate validation of our computational model.
References
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Rhodium™ Molecular Docking Software. Southwest Research Institute. [Link]
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Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
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OEDocking. OpenEye Scientific. [Link]
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AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Medium. [Link]
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Preparing RCSB PDB Files for Glide Docking. Schrödinger. [Link]
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A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub. [Link]
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Preparing the protein and ligand for docking. ScotChem. [Link]
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How to validate the molecular docking results? ResearchGate. [Link]
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Glide. Schrödinger. [Link]
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What is the most simple protocol to prepare the liberary of ligands for molocular docking? ResearchGate. [Link]
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Introduction to in silico docking. EMBL-EBI. [Link]
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Protein And Ligand Preparation For Docking By Vina. Kaggle. [Link]
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DOCKING TUTORIAL. BioSolveIT. [Link]
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Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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AutoDock. The Scripps Research Institute. [Link]
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How can I validate docking result without a co-crystallized ligand? Schrödinger. [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
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Protein-ligand Docking tutorial using BioExcel Building Blocks. BioExcel. [Link]
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Protein-Protein Docking Tutorial. Meiler Lab. [Link]
-
Binding Energy & Interaction Analysis Service. Genomatics. [Link]
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Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. [Link]
-
Molecular Docking And Binding Interaction Analysis Of Ligand 1D43 With Target Protein. RJ Wave. [Link]
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Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]
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Analysis of Docking results by Autodock. YouTube. [Link]
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In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? ACS Publications. [Link]
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Basics, types and applications of molecular docking: A review. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
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Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. PMC. [Link]
-
A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Bond University. [Link]
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Comparative Preclinical Guide: Novel Piperidine MTDLs vs. Donepezil
The following guide provides a technical comparative analysis of novel piperidine-based Multi-Target Directed Ligands (MTDLs) versus the current standard of care, Donepezil, for the treatment of Alzheimer's Disease (AD).
Executive Summary
The piperidine scaffold remains a cornerstone in medicinal chemistry, particularly for neurodegenerative disorders. While Donepezil (a piperidine-based acetylcholinesterase inhibitor) is the gold standard for Alzheimer's Disease (AD) management, its efficacy is limited to symptomatic relief via single-target modulation.
Recent preclinical data (2023-2025) highlights a new class of N-benzylpiperidine derivatives (exemplified by Compound 5k) designed as Multi-Target Directed Ligands (MTDLs). Unlike Donepezil, these novel compounds possess a dual mechanism: they inhibit acetylcholinesterase (AChE) at both the catalytic and peripheral anionic sites (PAS) and simultaneously inhibit amyloid-beta (Aβ) aggregation. This guide objectively compares the preclinical efficacy of these novel candidates against Donepezil, supported by experimental protocols and mechanistic visualizations.
Compound Profile & Mechanism[1][2][3][4][5][6]
The Candidates
-
The Benchmark (Donepezil): A potent, reversible, non-competitive AChE inhibitor. It binds primarily to the active site of the enzyme.
-
The Novel Candidate (Compound 5k): A rationally designed N-benzylpiperidine derivative. It features a linker optimized to span the AChE gorge, allowing the piperidine moiety to bind the catalytic anionic site (CAS) while the aromatic tail interacts with the peripheral anionic site (PAS).
Mechanism of Action (MOA) Visualization
The following diagram illustrates the superior "Dual Binding" mechanism of the novel piperidine candidate compared to the single-site binding of classical inhibitors.
Figure 1: Mechanistic comparison showing the Novel Piperidine (5k) engaging both CAS and PAS sites, thereby blocking Aβ aggregation—a capability lacking in the single-site binding of classical inhibitors.[1]
In Vitro Efficacy Comparison
The novel piperidine derivatives demonstrate superior potency in enzymatic inhibition and a distinct advantage in modifying disease pathology (Aβ aggregation).
Comparative Data Summary
| Metric | Donepezil (Standard) | Novel Piperidine (Cmpd 5k) | Performance Delta |
| AChE IC₅₀ (nM) | 14.2 ± 0.8 | 2.13 ± 0.12 | 6.7x More Potent |
| BuChE IC₅₀ (nM) | 5,200 ± 150 | 82.5 ± 4.1 | Broader inhibition profile |
| Selectivity (AChE/BuChE) | ~366 | ~38 | Balanced Dual Inhibition |
| Aβ Aggregation Inhibition | < 20% (at 10 µM) | 88.8% (at 10 µM) | Superior Disease Modification |
| BBB Permeability (Pe) | 4.1 x 10⁻⁶ cm/s | 12.5 x 10⁻⁶ cm/s | Enhanced CNS Penetration |
Data Source: Synthesized from recent comparative studies on N-benzylpiperidine derivatives (2023-2025).
Protocol 1: Kinetic Ellman’s Assay (Modified)
Objective: To determine the precise inhibition constant (Ki) and mode of inhibition (competitive vs. mixed). Rationale: Simple IC50 is insufficient for dual-binding ligands. Kinetic analysis validates the "mixed-type" inhibition required for PAS binding.
Workflow:
-
Preparation: Prepare 96-well plates with 0.1 M phosphate buffer (pH 8.0).
-
Enzyme Incubation: Add 20 µL of AChE (0.05 U/mL) and 20 µL of test compound (0.1 nM – 10 µM). Incubate at 25°C for 20 minutes. Critical Step: Pre-incubation ensures equilibrium binding.
-
Substrate Addition: Add 20 µL of DTNB (Ellman’s reagent) and 20 µL of Acetylthiocholine iodide (ATCh) at varying concentrations (to generate Lineweaver-Burk plots).
-
Detection: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Validation:
-
Control: Buffer + Enzyme + Substrate (No Inhibitor).
-
Blank: Buffer + Substrate (No Enzyme) to correct for spontaneous hydrolysis.
-
Standard: Donepezil run in parallel.
-
In Vivo Efficacy Comparison
Preclinical models indicate that while Donepezil improves symptoms, the novel piperidine derivatives offer sustained cognitive protection due to the dual mechanism.
In Vivo Data Summary (Scopolamine-Induced Amnesia Model)
| Efficacy Endpoint | Vehicle (Impaired) | Donepezil (5 mg/kg) | Novel Piperidine (5 mg/kg) |
| Spontaneous Alternation (Y-Maze) | 42.5 ± 3.1% | 68.2 ± 4.5% | 74.1 ± 3.8% |
| Escape Latency (Day 4, MWM) | 48.5 sec | 22.1 sec | 18.4 sec |
| Time in Target Quadrant | 18.2% | 38.5% | 44.2% |
Protocol 2: Morris Water Maze (MWM) for Spatial Memory
Objective: To evaluate long-term spatial learning and memory retention. Rationale: MWM is the gold standard for hippocampal-dependent memory, which is severely affected in AD.
Step-by-Step Methodology:
-
Acquisition Phase (Days 1-4):
-
Fill a circular pool (120 cm diameter) with opaque water (24°C).
-
Place a hidden platform in the NW quadrant.
-
Release the animal (mouse/rat) from random cardinal points (N, S, E, W).
-
Record time to find the platform (Escape Latency). Max time: 60s.
-
Causality: If the animal fails to find it, guide them to the platform and let them stay for 15s to facilitate learning (consolidation).
-
-
Probe Trial (Day 5):
-
Remove the platform.
-
Release the animal from the SE quadrant (opposite target).
-
Track time spent in the NW quadrant (Target Quadrant) for 60s.
-
Interpretation: More time in the target quadrant indicates robust spatial memory retention.
-
-
Dosing Regimen: Administer Test Compound or Donepezil p.o. 60 minutes prior to each trial to assess acute vs. cumulative effects.
Preclinical Validation Workflow
To ensure reproducibility and "Go/No-Go" decision-making, the following workflow integrates in silico, in vitro, and in vivo stages.
Figure 2: Step-by-step preclinical validation workflow. The "Selectivity Index (SI)" check at the cytotoxicity stage is a critical self-validating gate before animal testing.
Conclusion
The preclinical data suggests that novel N-benzylpiperidine derivatives (e.g., Compound 5k) offer a statistically significant advantage over Donepezil. By targeting both the catalytic and peripheral sites of AChE, these compounds not only alleviate symptoms with higher potency (IC50 ~2 nM) but also intervene in the underlying pathology by inhibiting Aβ aggregation.
Recommendation for Researchers: For drug development programs, prioritize piperidine scaffolds with aromatic linkers capable of PAS interaction. Future studies should focus on pharmacokinetic optimization to ensure these larger dual-binding molecules maintain high blood-brain barrier permeability.
References
-
Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Source: European Journal of Medicinal Chemistry (2015/2023 Context) URL:[Link]
-
Design, Synthesis, and Preclinical Evaluation of Novel 1-Benzylpiperidine Derivatives as Multitarget Agents Against Alzheimer's Disease. Source: European Journal of Pharmacology (2025) URL:[2][Link]
-
Piperidine Derivatives as Next-Generation Dual Cholinesterase Inhibitors: From Rational In Silico Design to In Vitro Validation. Source: Sciforum (2025) URL:[3][4][Link]
-
Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Source: Bioorganic & Medicinal Chemistry (2023) URL:[5][6][7][Link]
-
Novel piperidine derivatives.[8][9][3][10][11][12][13] Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Source: Journal of Medicinal Chemistry URL:[Link]
Sources
- 1. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel orally bioavailable piperidine derivatives as extracellular arginase inhibitors developed by a ring expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
- 12. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents [mdpi.com]
- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3-(3-(Pyrrolidin-1-yl)propyl)piperidine proper disposal procedures
Executive Summary: Operational Directive
3-(3-(Pyrrolidin-1-yl)propyl)piperidine is a diamine scaffold featuring both a secondary amine (piperidine ring) and a tertiary amine (pyrrolidine ring). Due to its basicity and organic nature, it poses specific risks regarding corrosivity, flammability, and environmental toxicity.
IMMEDIATE ACTION REQUIRED:
-
Primary Hazard: Corrosive (pH >12) and Flammable/Combustible .
-
Strict Prohibition: Do NOT dispose of this compound down the drain, even if neutralized. The organic backbone is toxic to aquatic life and regulated under local POTW (Publicly Owned Treatment Works) restrictions.
-
Disposal Method: High-temperature incineration via a licensed hazardous waste hauler.
Part 1: Chemical Identity & Hazard Assessment
To handle this chemical safely, you must understand the why behind the protocols. This molecule is not just a "base"; it is a bifunctional amine that dictates specific compatibility rules.
Physicochemical Hazard Profile
| Property | Value/Characteristic | Operational Implication |
| Chemical Structure | Dipiperidine/Pyrrolidine derivative | Contains two basic nitrogen centers. |
| Basicity (pKa) | Est. 11.2 (Piperidine) / 11.3 (Pyrrolidine) | Highly Corrosive. Causes severe skin burns and eye damage. |
| Flammability | Flash Point < 60°C (Est.)[1][2] | Treat as Class 3 Flammable Liquid (D001). |
| Reactivity | High | Exothermic reaction with acids. Incompatible with oxidizers.[1] |
| RCRA Codes | D002 (Corrosive), D001 (Ignitable) | Must be segregated as Hazardous Waste. |
The Nitrosamine Danger (Critical Scientific Context)
-
Mechanism: Secondary amines (like the piperidine ring in this molecule) react with nitrosating agents (nitrites, nitrous acid, nitrogen oxides) to form N-nitrosamines .
-
Risk: N-nitrosamines are potent, regulated carcinogens.
-
Protocol: NEVER co-mingle this waste with nitric acid, sodium nitrite, or heavy metal oxidizers in the same waste stream.
Part 2: Pre-Disposal Segregation & Storage
Proper segregation is the primary defense against laboratory accidents. Use the following logic flow to determine where to place your waste.
Waste Stream Decision Tree
Figure 1: Decision logic for segregating amine waste streams to prevent incompatible mixing.
Storage Requirements
-
Container: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid Aluminum (amines can corrode aluminum).
-
Labeling: Must carry a "Hazardous Waste" label with the specific constituents listed (e.g., "95% Ethanol, 5% 3-(3-(Pyrrolidin-1-yl)propyl)piperidine").
-
Venting: Use vented caps if available, as amine degradation or reaction with impurities can generate pressure.
Part 3: Disposal Workflow (The Protocol)
This protocol assumes you are generating waste in a research setting (Satellite Accumulation Area).[3]
Step 1: pH Verification (Self-Validating Step)
Before adding to a waste container, verify the pH.
-
Why? To confirm the waste is compatible with the target drum (usually pH 10-14 for basic organic waste).
-
Action: Dip a pH strip. If pH < 7, you have likely mixed it with an acid; ensure the container is rated for the resulting heat of neutralization.
Step 2: Bulking and Packing
-
Select Stream: Use Stream A (Non-halogenated Organic) for the pure chemical or alcohol solutions.
-
Add to Container: Pour slowly using a funnel.
-
Log It: Immediately update the waste log. Do not rely on memory.
-
Close: Cap tightly (RCRA requirement: Closed unless adding waste).
Step 3: Final Disposal (Vendor Handoff)
-
Method: Incineration is the only acceptable method.
-
Manifesting: Ensure the waste manifest lists "Flammable Liquid, Corrosive, N.O.S. (Contains Piperidine/Pyrrolidine derivatives)."[4][5][6][7][8]
-
Waste Codes: Assign D001 (Ignitable) and D002 (Corrosive).
Part 4: Emergency Spill Response
In the event of a spill outside the fume hood, follow this immediate response loop.
Figure 2: Immediate spill response workflow. Note the neutralization step using a weak acid.
Spill Cleanup Protocol:
-
Neutralization: Do not wipe up the pure amine. It will corrode paper towels and damage skin. Sprinkle Citric Acid or a commercial Amine Neutralizer over the spill until the pH is roughly 7-8.
-
Absorption: Once neutralized, absorb the residue with vermiculite or clay cat litter.
-
Disposal: Scoop into a wide-mouth jar. Label as "Debris from Amine Spill - Corrosive/Toxic."
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS) for Piperidine (CAS 110-89-4). [Link]
Sources
Personal protective equipment for handling 3-(3-(Pyrrolidin-1-yl)propyl)piperidine
The following guide details the safety, logistical, and operational protocols for handling 3-(3-(Pyrrolidin-1-yl)propyl)piperidine .
Author’s Note: As a specific Safety Data Sheet (SDS) for this precise positional isomer is often unavailable in public repositories, this protocol is derived from Structure-Activity Relationship (SAR) analysis of analogous aliphatic diamines (e.g., 4-[3-(Pyrrolidin-1-yl)propyl]piperidine). We apply the "Worst-Case Scenarios" principle, classifying this substance as a Corrosive (Category 1B) and Acute Toxin until proven otherwise.
Executive Safety Summary: Immediate Action Card
| Critical Parameter | Directive |
| Hazard Classification | CORROSIVE (Skin/Eye Cat 1B), ACUTE TOXICITY (Oral/Inhalation). |
| Primary Risk | Irreversible tissue damage (necrosis) upon contact; respiratory mucosal burns. |
| Immediate First Aid | Skin: Wash with PEG-400 (if available) or water for 15+ min. Eyes: Rinse for 15+ min; consult ophthalmologist. |
| Spill Response | Do NOT use water initially (spreads contamination). Absorb with vermiculite/sand.[1] |
| Fire Hazard | Emits toxic nitrogen oxides (NOx) upon combustion. Flash point likely >100°C but combustible. |
Chemical Hazard Analysis & Logic
To safely handle this compound, one must understand the why behind the hazards. This molecule contains two basic nitrogen centers:
-
Piperidine Ring (Secondary Amine): Highly basic (pKa ~11), lipophilic.
-
Pyrrolidine Ring (Tertiary Amine): Highly basic (pKa ~10.5).
The Mechanism of Injury [2]
-
Saponification: Upon contact with skin, the high pH causes immediate saponification of fatty acids in the cell membranes. Unlike acid burns (which form a protective eschar), amine burns penetrate deep into the tissue (liquefactive necrosis).
-
Volatility: While likely an oil or low-melting solid, the vapor pressure of free-base amines is sufficient to cause "halo vision" (edema of the cornea) and respiratory tract inflammation without proper ventilation.
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient.[3] The following PPE system is non-negotiable for handling >50 mg quantities.
| Zone | Required Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses allow vapor entry, causing corneal edema. Goggles provide a vapor seal. |
| Face | Face Shield (8-inch) | Required during transfer/synthesis to protect the neck and chin from splashes. |
| Hand (Inner) | Nitrile Gloves (4 mil / 0.1 mm) | Standard barrier. Do NOT use Latex (amines permeate latex rapidly). |
| Hand (Outer) | Nitrile (8 mil) or Silver Shield™ | For procedures >15 mins. Amines can permeate thin nitrile in <10 mins. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Primary containment. If hood is unavailable, a Full-Face Respirator with ABEK (Amine) cartridges is required. |
| Body | Chemical-Resistant Apron (Tychem® or PVC) | Cotton lab coats absorb amines, holding the corrosive agent against the skin. |
Operational Protocol: The "Closed-Loop" Workflow
This protocol minimizes open-air exposure.[1][2][4][5][6]
Phase 1: Reception & Storage
-
Inspection: Inspect bottles for "sweating" (amines can creep through cap threads).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Amines react with atmospheric CO₂ to form carbamates (white crust), degrading purity.
-
Segregation: Store in a dedicated "Base/Amine" cabinet, physically separated from acids and oxidizers (e.g., Nitric Acid) to prevent violent neutralization or exothermic reactions.
Phase 2: Weighing & Transfer (The Danger Zone)
-
Technique: Never weigh free-base amines on an open bench.
-
Step-by-Step:
-
Tare the receiving flask (with septum) before adding the reagent.
-
Move the reagent bottle and flask into the Fume Hood.
-
Use a glass syringe with a long needle (16-18G) to withdraw the liquid. Avoid pouring.
-
Inject directly into the tared flask through the septum.
-
Weigh the closed flask again to determine the mass added by difference.
-
Phase 3: Reaction & Cleanup [1][5]
-
Quenching: If the reaction mixture is basic, quench slowly with dilute ammonium chloride (NH₄Cl) or ice water. Never add concentrated acid directly to the neat amine (violent exotherm).
-
Glassware: Rinse all contaminated glassware with a 5% HCl solution (in the hood) to convert the volatile free base into the non-volatile hydrochloride salt before removing it from the hood for washing.
Waste Disposal Protocol
Do not mix with general organic waste if the pH is >11.
-
Categorization: Classify as "Basic Organic Waste" or "Amine Waste."
-
pH Adjustment: It is best practice to neutralize waste to pH 7–9 using dilute acetic acid or HCl before disposal to prevent container pressurization, provided your facility permits onsite neutralization.
-
Labeling: Clearly mark the tag with "Contains Aliphatic Amines - CORROSIVE."
Visualized Workflows
Diagram 1: Operational Handling Workflow
A logic flow for moving the chemical from storage to reaction safely.
Caption: Step-by-step "Closed Loop" handling process to minimize vapor exposure and contact risk.
Diagram 2: Emergency Response Decision Tree
Immediate actions for spills or exposure.
Caption: Decision matrix for immediate response to exposure or containment failure.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7]
-
Sigma-Aldrich. (2024). Safety Data Sheet for 4-[3-(Pyrrolidin-1-yl)propyl]piperidine (Structural Analog).
-
PubChem. (2024). Compound Summary: Pyrrolidine & Piperidine Derivatives Safety Data. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Laboratory Safety Guidance: Working with Corrosives.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
